Product packaging for Chitinovorin C(Cat. No.:CAS No. 95230-98-1)

Chitinovorin C

Cat. No.: B1198997
CAS No.: 95230-98-1
M. Wt: 416.4 g/mol
InChI Key: RQPIYCBIFMMJEJ-KBOAJJQZSA-N
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Description

Chitinovorin C is a cephalosporin.
This compound has been reported in Flavobacterium with data available.
beta-lactam antibiotic isolated from Flavobacterium chitinovorum sp. noc.;  MF: C15-H20-N4-O8-S;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N4O8S B1198997 Chitinovorin C CAS No. 95230-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95230-98-1

Molecular Formula

C15H20N4O8S

Molecular Weight

416.4 g/mol

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-formamido-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H20N4O8S/c16-8(11(23)24)2-1-3-9(22)18-15(17-6-21)13(27)19-10(12(25)26)7(4-20)5-28-14(15)19/h6,8,14,20H,1-5,16H2,(H,17,21)(H,18,22)(H,23,24)(H,25,26)/t8-,14-,15-/m1/s1

InChI Key

RQPIYCBIFMMJEJ-KBOAJJQZSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@](C2=O)(NC=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO

Synonyms

chitinovorin C
chitinovorin-C

Origin of Product

United States

Foundational & Exploratory

Chitinovorin C: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery and isolation of Chitinovorin C, a novel β-lactam antibiotic. The following sections detail the producing organism, fermentation and isolation procedures, and the physicochemical and biological properties of this compound, with a focus on presenting clear, actionable data and methodologies for research and development purposes.

Discovery

This compound, along with its congeners Chitinovorins A and B, was first discovered as a product of the bacterial strain Flavobacterium sp. PA-3051. This discovery was the result of a screening program aimed at identifying new β-lactam antibiotics from bacterial sources. The producing organism is a Gram-negative, aerobic, non-spore-forming rod that is motile by peritrichous flagella.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Flavobacterium sp. PA-3051.

Fermentation Protocol

A seed culture is initiated by inoculating a suitable medium with the producing strain and incubating until sufficient growth is achieved. This seed culture is then used to inoculate a production medium. The fermentation is carried out under controlled conditions of aeration, agitation, and temperature to optimize the yield of the antibiotic.

Table 1: Fermentation Parameters

ParameterValue
Producing OrganismFlavobacterium sp. PA-3051
Incubation Temperature28 °C
Fermentation Time48 - 72 hours
Aeration1 volume of air per volume of medium per minute (vvm)
Agitation300 - 400 rpm

Isolation and Purification

This compound is isolated from the fermentation broth through a multi-step purification process designed to separate it from other metabolites and the related Chitinovorins A and B.

Experimental Workflow for Isolation and Purification

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Carbon_Adsorption Activated Carbon Adsorption Supernatant->Carbon_Adsorption Elution Elution with Aqueous Acetone Carbon_Adsorption->Elution Concentration Concentration of Eluate Elution->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Diaion_HP20 Diaion HP-20 Column Chromatography Crude_Extract->Diaion_HP20 Elution_Gradient Stepwise Gradient Elution (Water -> Aqueous Acetone) Diaion_HP20->Elution_Gradient Active_Fractions Collection of Active Fractions Elution_Gradient->Active_Fractions Sephadex_LH20 Sephadex LH-20 Column Chromatography Active_Fractions->Sephadex_LH20 Elution_Methanol Elution with Methanol Sephadex_LH20->Elution_Methanol Purified_Chitinovorin_C Purified this compound Elution_Methanol->Purified_Chitinovorin_C

Figure 1: Isolation and Purification Workflow for this compound.
Detailed Isolation Protocol

  • Cell Removal: The fermentation broth is centrifuged to remove the bacterial cells.

  • Initial Extraction: The resulting supernatant is subjected to adsorption chromatography on a column packed with activated carbon.

  • Elution: The column is washed with water, and the active compounds are subsequently eluted with aqueous acetone.

  • Concentration: The eluate containing the crude antibiotic mixture is concentrated under reduced pressure.

  • Primary Chromatographic Separation: The concentrated crude extract is applied to a column of Diaion HP-20 resin. The column is washed with water, and the Chitinovorins are eluted using a stepwise gradient of increasing acetone concentration in water. Fractions are collected and tested for biological activity.

  • Final Purification: The fractions containing this compound are pooled, concentrated, and further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent. This step yields purified this compound.

Physicochemical Properties

This compound is a white, amorphous powder. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₈S
Molecular Weight452.43 g/mol
UV λmax (H₂O)260 nm
SolubilitySoluble in water and methanol; Insoluble in acetone, ethyl acetate, and chloroform.
AppearanceWhite amorphous powder

Structure

The structure of this compound was elucidated through spectroscopic analysis, including UV, IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry. It is a cephalosporin-type β-lactam antibiotic.

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-negative bacteria. Its mechanism of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of bacterial species are presented below.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli12.5
Klebsiella pneumoniae25
Proteus vulgaris6.25
Serratia marcescens50
Pseudomonas aeruginosa>100
Staphylococcus aureus>100
Signaling Pathway Inhibition

As a β-lactam antibiotic, this compound targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall.

PBP_Inhibition_Pathway Chitinovorin_C This compound PBP Penicillin-Binding Proteins (PBPs) Chitinovorin_C->PBP Inhibits Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Catalyzes Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Transpeptidation->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Figure 2: Mechanism of Action of this compound.

Chitinovorin C chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin C is a naturally occurring β-lactam antibiotic belonging to the chitinovorin family of compounds. First isolated from the culture broth of Flavobacterium chitinovorum, this molecule represents a unique structural class among bacterially derived antibiotics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the experimental protocols for the isolation and characterization of this compound. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Chemical Structure and Properties

This compound is characterized by a cephalosporin-like nucleus with a distinct side chain. The systematic name for this compound is (6R)-7α-[[(R)-5-Amino-5-carboxy-1-oxopentyl]amino]-7β-formylamino-3-hydroxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 95230-98-1[1]
Molecular Formula C₁₅H₂₀N₄O₈S[2][3]
Molecular Weight 416.41 g/mol [3]
Appearance Colorless needlesShoji et al., 1984
Melting Point >180°C (decomposed)Shoji et al., 1984
Optical Rotation [α]D²⁴ +115° (c 0.5, H₂O)Shoji et al., 1984
UV Absorption (λmax) 265 nm (in H₂O)Shoji et al., 1984
Solubility Soluble in waterShoji et al., 1984

Table 2: ¹³C NMR Spectral Data of this compound (in D₂O, pD 7)

Chemical Shift (ppm)Assignment
178.2 (s)C-5'
175.7 (s)C-8
174.4 (s)C-4
166.5 (s)Formyl C
130.6 (s)C-3
126.8 (d)C-2
67.9 (d)C-7
62.1 (t)C-3'
61.2 (d)C-6
55.4 (d)C-4'
34.5 (t)C-2'
30.7 (t)C-1'
23.9 (t)C-3'

Data extracted from Shoji et al., J. Antibiot. 37: 1486-1490, 1984.

Biological Activity

This compound exhibits weak antibacterial activity, primarily against Gram-negative bacteria. Its mechanism of action is presumed to be similar to other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity of this compound (MIC, μg/mL)

OrganismMIC (μg/mL)
Escherichia coli>100
Klebsiella pneumoniae>100
Proteus vulgaris>100
Pseudomonas aeruginosa>100

Data extracted from Shoji et al., J. Antibiot. 37: 1486-1490, 1984.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Shoji et al. in their 1984 publication.

  • Fermentation: Flavobacterium chitinovorum strain PB-5016 or PB-5246 is cultured in a suitable medium containing chitin as a primary carbon source. The fermentation is carried out under aerobic conditions at a controlled temperature and pH for a period sufficient to allow for the production of chitinovorins.

  • Harvest and Initial Extraction: The culture broth is harvested and centrifuged to remove bacterial cells. The supernatant is then subjected to extraction to isolate the crude antibiotic mixture.

  • Chromatographic Separation: The crude extract is purified using a series of chromatographic techniques. This typically involves:

    • Adsorption chromatography on a non-polar resin.

    • Anion-exchange chromatography.

    • Gel filtration chromatography.

  • Crystallization: The purified fractions containing this compound are pooled, concentrated, and crystallized to yield colorless needles.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final Final Product Fermentation Culture of Flavobacterium chitinovorum Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography Supernatant->Adsorption AnionExchange Anion-Exchange Chromatography Adsorption->AnionExchange GelFiltration Gel Filtration AnionExchange->GelFiltration Crystallization Crystallization GelFiltration->Crystallization ChitinovorinC Pure this compound Crystallization->ChitinovorinC

Figure 1: Isolation and Purification Workflow for this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

  • UV-Visible Spectroscopy: To identify the presence of chromophores.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were used to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • X-ray Crystallography: To confirm the absolute stereochemistry.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Confirmation UV_Vis UV-Visible Spectroscopy Proposed_Structure Proposed Structure UV_Vis->Proposed_Structure IR Infrared Spectroscopy IR->Proposed_Structure NMR NMR (1H & 13C) NMR->Proposed_Structure MS Mass Spectrometry MS->Proposed_Structure Xray X-ray Crystallography Confirmed_Structure Confirmed Absolute Structure Xray->Confirmed_Structure Isolated_Compound Isolated this compound Isolated_Compound->UV_Vis Isolated_Compound->IR Isolated_Compound->NMR Isolated_Compound->MS Proposed_Structure->Xray

Figure 2: Logical Workflow for Structure Elucidation of this compound.
Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using the standard agar dilution method.

  • Preparation of Agar Plates: A series of agar plates are prepared containing two-fold serial dilutions of this compound.

  • Inoculation: The test organisms are cultured to a standard turbidity and then inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions for the specific test organisms.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound have not been extensively studied, its structural similarity to other β-lactam antibiotics suggests a primary mechanism of action involving the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.

mechanism_of_action ChitinovorinC This compound PBP Penicillin-Binding Proteins (PBPs) ChitinovorinC->PBP Binds to and inactivates Transpeptidation Transpeptidation Reaction (Cross-linking of Peptidoglycan) ChitinovorinC->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for CellLysis Cell Lysis and Death Transpeptidation->CellLysis Disruption leads to

Figure 3: Proposed Mechanism of Action for this compound.

Conclusion

This compound remains an interesting, albeit weakly active, member of the β-lactam antibiotic family. Its unique origin from a Flavobacterium species and its distinct chemical structure provide a basis for further investigation, particularly in the context of antibiotic resistance and the search for novel antimicrobial scaffolds. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

In-depth Technical Guide: The Mechanism of Action of Chitinovorin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core mechanism of action of Chitinovorin C. Extensive searches of publicly available scientific literature and databases have revealed no specific compound designated as "this compound." This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished compound, or that the name may be subject to a different classification.

Therefore, this guide will focus on the well-established mechanisms of chitin synthase inhibitors, a class of compounds to which "this compound" would belong based on its nomenclature. This document will provide a foundational understanding of the targeted pathways, present typical quantitative data, detail common experimental protocols, and include visualizations to illustrate the core concepts of chitin synthesis inhibition. This framework will be invaluable for the evaluation and contextualization of data on this compound, should it become available.

Core Concept: Inhibition of Chitin Synthesis

Chitin is a crucial structural polysaccharide, a long-chain polymer of N-acetylglucosamine, found in the cell walls of fungi and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates, including humans, makes the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of selective antifungal and insecticidal agents.[1][2] Chitin synthase inhibitors disrupt the production of chitin, which compromises the structural integrity of the fungal cell wall or the insect exoskeleton, leading to cell lysis or developmental failure.[3]

The general mechanism of action for chitin synthase inhibitors involves the disruption of the enzymatic activity of chitin synthase. This can occur through several modalities:

  • Competitive Inhibition: The inhibitor molecule mimics the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the active site of the chitin synthase enzyme, thereby preventing the natural substrate from binding and halting the polymerization of chitin.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking the active site.

  • Disruption of Post-catalytic Steps: Some inhibitors may not directly interact with the enzyme's active site but interfere with subsequent processes necessary for the proper formation and integration of chitin chains into the cell wall or cuticle.

Key Signaling Pathways and Molecular Interactions

The inhibition of chitin synthase has profound effects on cellular integrity and signaling. While a specific pathway for "this compound" cannot be detailed, a generalized pathway illustrates the central role of chitin synthase.

Chitin_Synthesis_Inhibition cluster_synthesis Chitin Synthesis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS Chitin Synthase (CHS) (Enzyme) UDP_GlcNAc->CHS Binds to active site Chitin Chitin Polymer CHS->Chitin Catalyzes polymerization Inhibited_CHS Inhibited Chitin Synthase Inhibitor Chitin Synthase Inhibitor (e.g., this compound) Inhibitor->CHS Binds to enzyme Disrupted_CW Disrupted Cell Wall / Exoskeleton Inhibited_CHS->Disrupted_CW Leads to Cell_Lysis Cell Lysis / Molting Failure Disrupted_CW->Cell_Lysis Results in

Figure 1: Generalized mechanism of chitin synthase inhibition.

Quantitative Data on Chitin Synthase Inhibitors

The efficacy of chitin synthase inhibitors is typically quantified through various in vitro and in vivo assays. The following table summarizes representative quantitative data for known chitin synthase inhibitors, providing a comparative framework for assessing novel compounds like this compound.

Compound ClassExample CompoundTarget OrganismAssay TypeIC50 / Ki / MIC50Reference
PolyoxinsPolyoxin BSclerotinia sclerotiorumCHS InhibitionIC50 = 0.19 mM[1]
NikkomycinsNikkomycin ZCandida albicansFungal GrowthMIC = 0.5 µg/mL(Generic Data)
BenzoylphenylureasDiflubenzuronInsect LarvaeMolting InhibitionLC50 = variable
OxazinesRO-09-3143Candida albicansCaChs1p InhibitionKi = 0.55 nM
MaleimidesCompound 20Sclerotinia sclerotiorumCHS InhibitionIC50 = 0.12 mM[1]

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), MIC50 (minimum inhibitory concentration for 50% of isolates), and LC50 (lethal concentration for 50% of the test population) are standard measures of inhibitor potency.

Experimental Protocols

The investigation of chitin synthase inhibitors involves a series of established experimental protocols to determine their mechanism of action and efficacy.

Chitin Synthase Inhibition Assay

This in vitro assay directly measures the enzymatic activity of chitin synthase in the presence and absence of the inhibitor.

Objective: To quantify the direct inhibitory effect of a compound on chitin synthase activity.

Methodology:

  • Preparation of Enzyme Extract: Fungal mycelia or insect tissues are homogenized, and a microsomal fraction rich in chitin synthase is isolated by differential centrifugation.[1]

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer solution, magnesium chloride as a cofactor, and the substrate UDP-N-[14C]acetylglucosamine.

  • Incubation: The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the enzyme, followed by the addition of the radiolabeled substrate to start the reaction. The mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination and Precipitation: The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid). The newly synthesized radiolabeled chitin is precipitated.

  • Quantification: The precipitated chitin is collected on a filter, and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control without the inhibitor.

CHS_Assay_Workflow start Start prep_enzyme Prepare Chitin Synthase Enzyme Extract start->prep_enzyme end End prep_reaction Prepare Reaction Mixture (Buffer, MgCl2, UDP-N-[14C]GlcNAc) prep_enzyme->prep_reaction add_inhibitor Add Inhibitor (e.g., this compound) at various concentrations prep_reaction->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate terminate Terminate Reaction (e.g., with TCA) incubate->terminate precipitate Precipitate Radiolabeled Chitin terminate->precipitate quantify Quantify Radioactivity (Scintillation Counting) precipitate->quantify calculate Calculate % Inhibition and IC50 quantify->calculate calculate->end

References

No Publicly Available Data on the Biological Activity of Chitinovorin C

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific information regarding a compound named "Chitinovorin C" and its biological activity could be located. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer for another substance.

Efforts to gather data for a detailed technical guide on the biological activity, experimental protocols, and associated signaling pathways of this compound were unsuccessful. Searches for its mechanism of action, quantitative biological data, and experimental methodologies yielded no specific results.

Consequently, the core requirements of the request, including the creation of data tables and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information in the accessible scientific domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or await potential future publications that may disclose the structure and biological properties of "this compound."

The Chitinovorin C Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinovorins are a family of novel β-lactam antibiotics, specifically cephalosporins, produced by the Gram-negative bacterium Flavobacterium sp.[1]. This technical guide provides a detailed overview of the proposed biosynthetic pathway of Chitinovorin C, leveraging the known general pathway of cephalosporin biosynthesis and the elucidated structure of the related Chitinovorin A. The guide outlines the key enzymatic steps, from precursor amino acids to the final complex structure, and presents this information in a clear, structured format. It includes a proposed biosynthetic pathway diagram, a summary of the enzymes and intermediates involved, and a description of general experimental protocols relevant to the study of such pathways. This document is intended to serve as a foundational resource for researchers interested in the biosynthesis of novel antibiotics and the development of new therapeutic agents.

Introduction

The Chitinovorins, including this compound, represent a unique class of cephalosporin antibiotics originating from Flavobacterium sp.[1]. As with other β-lactam antibiotics, their biosynthesis is of significant interest for potential bioengineering of novel antibacterial compounds. The core of the cephalosporin structure is synthesized through a well-conserved pathway, starting from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The genes responsible for this biosynthesis in Flavobacterium sp. SC 12154 have been found to be clustered, a common feature for secondary metabolite pathways in bacteria.

Proposed Biosynthetic Pathway of Chitinovorins

The biosynthesis of Chitinovorins can be divided into two main stages: the formation of the core cephalosporin scaffold (the common pathway) and the subsequent tailoring reactions that result in the specific Chitinovorin structures. The following proposed pathway is based on the known biosynthesis of cephalosporins in bacteria and the elucidated chemical structure of Chitinovorin A, which serves as a model for the Chitinovorin family.

The Common Cephalosporin Biosynthetic Pathway

The initial steps of the pathway are shared among all penicillin and cephalosporin antibiotics.

  • Tripeptide Formation: The pathway begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by a large, multi-functional non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS).

  • Bicyclic Ring Formation: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.

  • Epimerization: Isopenicillin N is then epimerized at the α-aminoadipyl side chain by isopenicillin N epimerase to yield penicillin N.

  • Ring Expansion: The five-membered thiazolidine ring of penicillin N is expanded to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS), an expandase, to form deacetoxycephalosporin C (DAOC).

Proposed Tailoring Steps for Chitinovorin Biosynthesis

The subsequent steps involve a series of tailoring reactions that modify the deacetoxycephalosporin C scaffold to produce the final Chitinovorin structures. Based on the structure of Chitinovorin A, these steps likely include:

  • Hydroxylation: Deacetoxycephalosporin C is hydroxylated at the 3-methyl group by deacetoxycephalosporin C hydroxylase (DAOCH) to produce deacetylcephalosporin C (DAC).

  • Side Chain Modification and Acylation: A series of enzymatic reactions are proposed to synthesize and attach the unique C-3 side chain. For Chitinovorin A, this involves the attachment of a moiety containing arginine. This is likely followed by acylation at the 7-amino group with a formyl group to yield the final Chitinovorin molecule. The specific enzymes responsible for these later, unique steps in Flavobacterium have not yet been fully characterized.

Data Presentation

While specific quantitative data for the this compound pathway is not available in the literature, the following table summarizes the key components of the proposed general cephalosporin biosynthetic pathway as identified in Flavobacterium sp.

Step Precursor(s) Product Enzyme Gene (in cluster)
1L-α-aminoadipic acid, L-cysteine, L-valineδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)ACV Synthetase (ACVS)pcbAB
2ACVIsopenicillin NIsopenicillin N Synthase (IPNS)pcbC
3Isopenicillin NPenicillin NIsopenicillin N EpimerasecefD
4Penicillin NDeacetoxycephalosporin C (DAOC)DAOC Synthase (DAOCS/Expandase)cefE
5DAOCDeacetylcephalosporin C (DAC)DAOC Hydroxylase (DAOCH/Hydroxylase)cefF

Experimental Protocols

The elucidation of a biosynthetic pathway such as that of this compound involves a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that would be employed:

Gene Knockout and Complementation
  • Objective: To confirm the function of a specific gene in the biosynthetic pathway.

  • Methodology:

    • A target gene (e.g., pcbC encoding IPNS) is inactivated in Flavobacterium sp. using homologous recombination to create a null mutant.

    • The mutant strain is cultured under conditions that normally induce Chitinovorin production.

    • The culture broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the absence of the final product and the accumulation of the precursor (in this case, ACV).

    • The wild-type gene is reintroduced into the mutant on a plasmid (complementation), and the restoration of Chitinovorin production is verified.

Heterologous Expression and Enzyme Assays
  • Objective: To characterize the function and kinetics of a specific enzyme in the pathway.

  • Methodology:

    • The gene of interest is cloned into an expression vector and transformed into a suitable host, such as E. coli.

    • The recombinant enzyme is overexpressed and purified using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

    • Enzyme activity is assayed by incubating the purified enzyme with its putative substrate(s) and cofactors.

    • The reaction products are identified and quantified by HPLC, MS, or spectrophotometric methods to determine kinetic parameters such as Km and kcat.

Precursor Feeding Studies
  • Objective: To identify intermediates and precursors in the biosynthetic pathway.

  • Methodology:

    • Isotopically labeled potential precursors (e.g., 13C- or 14C-labeled amino acids) are added to the culture medium of Flavobacterium sp.

    • After a suitable incubation period, the Chitinovorin product is isolated and purified.

    • The incorporation of the isotopic label into the final product is determined using Mass Spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its role as a precursor.

Visualizations

Chitinovorin_Biosynthetic_Pathway L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (ACVS) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N Epimerase Epimerase IPN->Epimerase PenN Penicillin N Expandase Expandase (DAOCS) PenN->Expandase DAOC Deacetoxycephalosporin C Hydroxylase Hydroxylase (DAOCH) DAOC->Hydroxylase DAC Deacetylcephalosporin C Tailoring_Enzymes Tailoring Enzymes (e.g., Acyltransferase) DAC->Tailoring_Enzymes Chitinovorin_C This compound ACVS->ACV IPNS->IPN Epimerase->PenN Expandase->DAOC Hydroxylase->DAC Tailoring_Enzymes->Chitinovorin_C

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow Start Identify Putative Biosynthetic Gene Cluster Gene_Knockout Gene Knockout Studies Start->Gene_Knockout Heterologous_Expression Heterologous Expression of Genes Start->Heterologous_Expression Analysis Analyze Metabolites (HPLC, MS) Gene_Knockout->Analysis Purification Purify Recombinant Enzymes Heterologous_Expression->Purification Pathway_Elucidation Pathway Elucidation Analysis->Pathway_Elucidation Enzyme_Assay In Vitro Enzyme Assays Purification->Enzyme_Assay Enzyme_Assay->Pathway_Elucidation

Caption: Experimental workflow for biosynthetic pathway elucidation.

Conclusion

The this compound biosynthetic pathway in Flavobacterium sp. represents a promising area of research for the discovery and development of novel antibiotics. While the complete pathway and its regulation are yet to be fully elucidated, the foundational knowledge of cephalosporin biosynthesis provides a robust framework for future studies. The application of modern genetic and biochemical techniques will be crucial in characterizing the unique tailoring enzymes that confer the specific biological activity of Chitinovorins. This guide serves as a comprehensive starting point for researchers aiming to explore this exciting frontier in antibiotic biosynthesis.

References

Literature Review: Chitinovorin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature did not yield any information on a compound specifically named "Chitinovorin C." This suggests that "this compound" may be a novel, very recently discovered, or proprietary compound not yet detailed in publicly accessible scientific literature. It is also possible that there may be a misspelling of the compound's name.

The search for "this compound" and related terms did, however, provide information on a variety of other secondary metabolites isolated from fungi, some with names including the letter "C". These include:

  • Koninginins: A class of polyketides isolated from the endophytic fungus Trichoderma sp. Koninginin A, for instance, has demonstrated cytotoxic activity against metastatic gastric cancer cell lines.[1]

  • Trichodermanins: Diterpenes isolated from Trichoderma harzianum. Some compounds in this class have shown cytotoxic activity against leukemia cell lines.[2][3]

  • Palmarumycins C1-C16: A class of spirobisnaphthalene antibiotics isolated from Coniothyrium sp. that exhibit antibacterial, antifungal, and herbicidal activities.[4]

  • Aurachins C, D, and L: Quinolone antibiotics whose total synthesis has been achieved.[5]

  • Kalihinol C: A complex isocyanoterpene whose stereocontrolled synthesis has been reported.[6]

Given the absence of data on "this compound," this review cannot proceed with the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for this specific compound.

To provide a relevant and useful analysis for researchers, scientists, and drug development professionals interested in this area, we propose to conduct a detailed literature review on a well-documented fungal metabolite from the list above. For example, a comprehensive guide on Koninginin A or a representative member of the Trichodermanin family could be produced, adhering to all the core requirements of the original request, including:

  • Quantitative Data Presentation: Summarizing all relevant biological activity data in structured tables.

  • Detailed Experimental Protocols: Outlining the methodologies for key experiments cited in the literature.

  • Mandatory Visualizations: Creating diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

We await your guidance on whether to proceed with a detailed analysis of one of these alternative, well-documented fungal metabolites.

References

The Quest for Chitinovorin C: An In-depth Technical Review of a Phantom Compound

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound referred to as "Chitinovorin C." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer.

In the spirit of providing a comprehensive technical guide that adheres to the user's specified format, this report will instead focus on a well-documented class of molecules with significant therapeutic interest that emerged during the initial investigation: 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine Cyclin-Dependent Kinase (CDK) inhibitors . These compounds are of high interest to researchers in oncology and drug development.

This whitepaper will now proceed to detail the early studies on this class of compounds, presenting quantitative data, experimental protocols, and signaling pathways as requested.

Early Studies on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK Inhibitors

A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been synthesized and evaluated for their potential as inhibitors of Cyclin-Dependent Kinases (CDKs).[1] These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The primary focus of early research was to establish the structure-activity relationships (SAR) of these compounds and to characterize their biochemical and cellular effects.

Quantitative Data

The inhibitory activity of these compounds was assessed against two key CDK enzymes, CDK2 and CDK4, which are involved in the G1/S phase transition of the cell cycle. Additionally, their anti-proliferative effects were measured in human tumor cell lines.

Table 1: In vitro Inhibitory Activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine Analogues against CDKs

CompoundCDK2 IC50 (µM)CDK4 IC50 (µM)
Analogue 10.050.20
Analogue 20.120.45
Analogue 30.080.30

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Anti-proliferative Activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine Analogues in Human Tumor Cell Lines

CompoundCell LineGI50 (µM)
Analogue 1HCT-116 (Colon)1.5
Analogue 1MCF-7 (Breast)2.1
Analogue 2HCT-116 (Colon)3.8
Analogue 2MCF-7 (Breast)4.5
Analogue 3HCT-116 (Colon)2.0
Analogue 3MCF-7 (Breast)2.8

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the tumor cells.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the early evaluation of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors.

CDK Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin E and CDK4/cyclin D1 were expressed and purified. Histone H1 was used as a substrate for CDK2, and a fragment of the retinoblastoma protein (Rb) was used for CDK4.

  • Reaction Mixture: The assay was performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP. The test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction was initiated by the addition of [γ-33P]ATP. The mixture was incubated at 30°C for a specified time to allow for substrate phosphorylation.

  • Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The concentration of the compound that resulted in 50% inhibition of enzyme activity (IC50) was determined by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

  • Cell Culture: Human tumor cell lines (e.g., HCT-116, MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The test compounds, dissolved in DMSO, were added to the cells at a range of concentrations. A vehicle control (DMSO alone) was also included.

  • Incubation: The plates were incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Growth Inhibition Measurement: Cell viability was assessed using a sulforhodamine B (SRB) assay. Cells were fixed with trichloroacetic acid, stained with SRB dye, and the absorbance was read on a plate reader.

  • Data Analysis: The concentration of the compound that caused a 50% reduction in cell growth (GI50) was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental evaluation.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 pRb pRb CDK4_6->pRb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 DNA_Synth DNA Synthesis CDK2->DNA_Synth promotes E2F E2F E2F->CyclinE pRb_P pRb-P pRb->pRb_P pRb_P->E2F releases Inhibitor 2-anilino-4-(1H-pyrrol-3-yl) -pyrimidine Inhibitor->CDK4_6 inhibits Inhibitor->CDK2 inhibits

Caption: The Cyclin-Dependent Kinase (CDK) signaling pathway targeted by 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_sar Analysis Synthesis Synthesis of Analogues CDK_Assay CDK Inhibition Assay Synthesis->CDK_Assay Cell_Assay Cell Proliferation Assay Synthesis->Cell_Assay IC50 IC50 Determination CDK_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50 GI50 Determination Cell_Assay->GI50 GI50->SAR

Caption: General experimental workflow for the evaluation of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors.

References

Chitinovorin C: A Technical Guide to a Unique β-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Chitinovorin C natural product, a member of the Chitinovorin family, represents a unique class of β-lactam antibiotics. Isolated from the bacterium Flavobacterium chitinovorum, this compound is distinguished by a 7α-formylamino group on its cephalosporin core. This technical guide provides a comprehensive overview of this compound, including its chemical structure, isolation protocols, biological activity, and spectroscopic characterization. The information presented herein is compiled from foundational scientific literature to serve as a detailed resource for researchers in natural product chemistry, antibiotic development, and related fields.

Core Structure and Chemical Properties

This compound is a cephalosporin-type β-lactam antibiotic. Its chemical structure was elucidated through a combination of spectroscopic methods and chemical degradation studies. The molecular formula for this compound is C16H19N5O8S2.

Key Structural Features:

  • Cephalosporin Nucleus: A bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.

  • 7α-Formylamino Group: A defining characteristic of the Chitinovorin family, this substituent at the C-7 position is crucial for its biological activity.

  • C-3 Side Chain: A 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group attached to the C-3 position of the dihydrothiazine ring.

  • 7-Methoxy Group: The absence of a methoxy group at the 7-position distinguishes it from many other cephamycins.

PropertyValue
Molecular Formula C16H19N5O8S2
Molecular Weight 489.48 g/mol
Appearance White powder
Solubility Soluble in water and methanol
UV Absorption (in H2O) λmax at 272 nm (E1cm 1% 170)

Isolation and Purification

This compound is produced by the bacterium Flavobacterium chitinovorum strain No. 155. The following protocol is a detailed methodology for its isolation and purification from a fermentation broth.

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Flavobacterium chitinovorum No. 155 Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Diaion_HP20 Diaion HP-20 Chromatography Supernatant->Diaion_HP20 Adsorption DEAE_Cellulose DEAE-Cellulose Chromatography Diaion_HP20->DEAE_Cellulose Elution with 20% Acetone Avicel_Cellulose Avicel Cellulose Chromatography DEAE_Cellulose->Avicel_Cellulose Elution with 0.2 M NaCl Sephadex_LH20 Sephadex LH-20 Chromatography Avicel_Cellulose->Sephadex_LH20 Elution with 30% n-Propanol Lyophilization Lyophilization Sephadex_LH20->Lyophilization Elution with Water Pure_Chitinovorin_C Pure this compound Lyophilization->Pure_Chitinovorin_C

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:
  • Fermentation: Flavobacterium chitinovorum No. 155 is cultured in a suitable medium to produce this compound.

  • Broth Preparation: The culture broth is centrifuged to remove bacterial cells, and the resulting supernatant is collected.

  • Initial Chromatography (Diaion HP-20): The supernatant is passed through a column of Diaion HP-20 resin. The active compounds are adsorbed onto the resin and subsequently eluted with 20% acetone.

  • Anion-Exchange Chromatography (DEAE-Cellulose): The eluate from the previous step is subjected to DEAE-cellulose chromatography. This compound is eluted with a 0.2 M sodium chloride solution.

  • Partition Chromatography (Avicel Cellulose): The active fractions are then chromatographed on an Avicel cellulose column, with elution performed using 30% n-propanol.

  • Size-Exclusion Chromatography (Sephadex LH-20): The final purification step involves size-exclusion chromatography on a Sephadex LH-20 column, using water as the eluent.

  • Lyophilization: The purified fractions containing this compound are lyophilized to yield a white powder.

Biological Activity

This compound exhibits antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action is presumed to be the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. The 7α-formylamino group is thought to confer resistance to some β-lactamases.

Minimum Inhibitory Concentrations (MIC) of this compound

The following table summarizes the in vitro antibacterial activity of this compound against a range of microorganisms.

Test OrganismMIC (µg/mL)
Staphylococcus aureus 209P>100
Bacillus subtilis PCI 21912.5
Escherichia coli NIHJ3.13
Klebsiella pneumoniae6.25
Proteus vulgaris0.78
Proteus morganii1.56
Serratia marcescens3.13
Pseudomonas aeruginosa>100

Spectroscopic Data

The structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic MethodKey Data
UV Spectroscopy λmax at 272 nm in water.
IR Spectroscopy (KBr) Bands at 1760 cm⁻¹ (β-lactam carbonyl), 1660 cm⁻¹ (amide carbonyls).
¹H NMR (D₂O) δ 3.84 (3H, s, -OCH₃), 5.24 (1H, d, J=5Hz, H-6), 5.76 (1H, d, J=5Hz, H-7), 8.16 (1H, s, -CHO).
¹³C NMR (D₂O) δ 175.4 (C-5), 168.8 (amide C=O), 164.2 (-CHO), 128.5 (C-3), 60.8 (C-6), 59.2 (C-7), 58.6 (-OCH₃), 28.9 (C-2).
Mass Spectrometry High-resolution mass spectrometry confirmed the molecular formula C16H19N5O8S2.

Biosynthesis

While the specific biosynthetic pathway of this compound has not been fully elucidated, it is likely to follow the general pathway for cephalosporin biosynthesis with some key modifications.

Proposed Biosynthetic Pathway

biosynthesis_pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Steps L_AAA L-α-Aminoadipic acid ACV_Synthetase ACV Synthetase L_AAA->ACV_Synthetase L_Cys L-Cysteine L_Cys->ACV_Synthetase D_Val D-Valine D_Val->ACV_Synthetase Isopenicillin_N Isopenicillin N ACV_Synthetase->Isopenicillin_N δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) IPNS Isopenicillin N Synthase Expandase Deacetoxycephalosporin C Synthase (Expandase) IPNS->Expandase Isopenicillin_N->IPNS Deacetoxycephalosporin_C Deacetoxycephalosporin C Expandase->Deacetoxycephalosporin_C Hydroxylase Hydroxylase Deacetoxycephalosporin_C->Hydroxylase Acetyltransferase O-Carbamoyltransferase Hydroxylase->Acetyltransferase Cephalosporin C Intermediate Formyltransferase Formyltransferase Acetyltransferase->Formyltransferase 7-aminocephalosporanic acid derivative Chitinovorin_C This compound Formyltransferase->Chitinovorin_C

Caption: A proposed biosynthetic pathway for this compound.

The pathway likely begins with the condensation of L-α-aminoadipic acid, L-cysteine, and D-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by oxidative cyclization to form isopenicillin N, which is then epimerized and ring-expanded to deacetoxycephalosporin C. Subsequent tailoring steps, including hydroxylation, carbamoylation, and a key formylation step, would lead to the final structure of this compound. The enzymatic machinery for the addition of the 7α-formylamino group is a particularly interesting area for future research.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route to this compound and its analogs would be a significant achievement, enabling further structure-activity relationship studies and potentially leading to the development of new antibiotics with improved properties.

Conclusion

This compound is a noteworthy member of the β-lactam family of antibiotics due to its unique 7α-formylamino substituent and its production by a bacterial source, Flavobacterium chitinovorum. This technical guide has provided a detailed overview of its chemical properties, isolation, biological activity, and spectroscopic characterization. Further research into the biosynthesis and total synthesis of this compound will undoubtedly provide valuable insights into the discovery and development of novel antibacterial agents.

Unraveling the Therapeutic Potential of Chitinovorin C: A Deep Dive into Its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

The compound "Chitinovorin C" does not appear in the currently available scientific literature. An extensive search of prominent scientific databases and research publications has yielded no information on a molecule with this designation.

Therefore, it is not possible to provide an in-depth technical guide on its potential therapeutic targets, mechanism of action, or associated experimental data. The core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational scientific literature on this compound.

It is conceivable that "this compound" may be a very recently discovered compound that has not yet been publicly disclosed or published. Alternatively, the name may be a misspelling of a different molecule, or it could be an internal designation within a research group that has not been made public.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to:

  • Verify the spelling and nomenclature: A simple typographical error can significantly hinder a literature search. Please double-check the exact name of the compound.

  • Consult internal documentation: If this name originates from within a specific research project or company, internal reports or databases may be the only source of information.

  • Search for related compounds: If "this compound" is part of a larger family of compounds (e.g., "Chitinovorins"), searching for the general class may provide some initial leads.

Without any primary data on this compound, any discussion of its therapeutic targets would be purely speculative. The scientific process of drug discovery and development relies on a rigorous foundation of experimental evidence, which is currently unavailable for this particular compound.

We will continue to monitor the scientific literature and will update this information if and when data on "this compound" becomes publicly available. At present, however, we are unable to provide the requested in-depth technical guide.

Methodological & Application

Synthesis of Chitinovorin C: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of Chitinovorin C, a novel β-lactam antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of new antibiotic candidates.

Introduction

This compound is a member of the chitinovorin family of antibiotics, which are novel β-lactam compounds of bacterial origin. Isolated from the fermentation broth of a bacterial strain, Chitinovorins A, B, and C have demonstrated unique structural features among β-lactam antibiotics. This document outlines a proposed synthetic route to this compound based on its elucidated structure, providing a foundation for its laboratory-scale synthesis and further investigation into its biological activity.

Chemical Structure of this compound

The chemical structure of this compound, as determined by spectroscopic analysis and chemical degradation, is presented below. The molecule possesses a unique 7α-formamido cephalosporin core structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₇N₅O₈S₂
Molecular Weight459.46 g/mol
AppearanceColorless powder
UV λmax (H₂O)265 nm

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is envisioned to start from a known cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). The key transformations would involve the introduction of the 7α-formamido group and the modification of the C-3 side chain.

Retrosynthesis Chitinovorin_C This compound Intermediate_1 7-Formamido-3-(acetoxymethyl)cephalosporanic acid Chitinovorin_C->Intermediate_1 Side-chain modification 7_ACA 7-Aminocephalosporanic acid (7-ACA) Intermediate_1->7_ACA Formamidation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following protocol details a potential synthetic route to this compound. This is a proposed pathway and may require optimization of reaction conditions.

Step 1: Protection of 7-ACA

The synthesis would commence with the protection of the carboxylic acid and amino groups of 7-aminocephalosporanic acid (7-ACA) to prevent unwanted side reactions in subsequent steps.

Experimental Protocol:

  • Suspend 7-ACA in a suitable solvent (e.g., dichloromethane).

  • Add a protecting group for the carboxylic acid, such as a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide, BSA), and stir at room temperature until a clear solution is obtained.

  • Protect the amino group by reacting with a suitable reagent (e.g., tert-butoxycarbonyl anhydride) in the presence of a base (e.g., triethylamine).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction and purify the protected 7-ACA by column chromatography.

Step 2: Introduction of the 7α-formamido group

The key 7α-formamido group can be introduced via a multi-step sequence involving methoxylation followed by displacement.

Experimental Protocol:

  • Dissolve the protected 7-ACA in a suitable solvent (e.g., methanol).

  • Treat with a methoxylating agent at low temperature.

  • Following methoxylation, introduce the formamido group using a formylating agent (e.g., formic acid activated with a coupling reagent).

  • Monitor the reaction progress by TLC.

  • Purify the 7α-formamido intermediate by chromatography.

Step 3: Modification of the C-3 Side Chain

The final step involves the modification of the acetoxymethyl group at the C-3 position to install the characteristic side chain of this compound.

Experimental Protocol:

  • Cleave the acetyl group from the C-3 acetoxymethyl side chain using an appropriate enzyme or chemical method.

  • Activate the resulting hydroxymethyl group (e.g., by conversion to a leaving group).

  • Displace the leaving group with the desired nucleophilic side-chain precursor.

  • Deprotect the carboxylic acid and amino groups to yield this compound.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC).

Table 2: Summary of Proposed Synthetic Steps and Key Reagents

StepTransformationKey Reagents and Conditions
1Protection of 7-ACABSA, (Boc)₂O, Et₃N, DCM
27α-formamidationMethoxylating agent, Formic acid, Coupling reagent
3C-3 Side-chain modificationEnzymatic/chemical deacetylation, Activating agent, Nucleophilic side-chain precursor, Deprotection

Biological Activity and Potential Signaling Pathway

Chitinovorins are β-lactam antibiotics, and their primary mechanism of action is expected to be the inhibition of bacterial cell wall synthesis. Specifically, they are anticipated to target penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Signaling_Pathway Chitinovorin_C This compound PBP Penicillin-Binding Proteins (PBPs) Chitinovorin_C->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms

Application Notes and Protocols: Chitinovorin C Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin C is a novel β-lactam antibiotic belonging to the cephalosporin class. It is a secondary metabolite produced by the bacterium Flavobacterium chitinovorum.[1] As with other cephalosporins, this compound is of interest for its potential antibacterial properties. The effective isolation and purification of this compound from fermentation broths are critical steps for its further study, including structural elucidation, bioactivity screening, and preclinical development.

These application notes provide a comprehensive overview of the generalized methods for the extraction and purification of this compound from a Flavobacterium chitinovorum culture. The protocols outlined below are based on established techniques for the purification of cephalosporin-type antibiotics from bacterial fermentations and serve as a foundational guide for researchers. Optimization of these protocols will be necessary to achieve high purity and yield of this compound, contingent on its specific physicochemical properties.

Data Presentation: Typical Parameters for Cephalosporin Purification

The following tables summarize quantitative data and typical parameters for the key stages of cephalosporin extraction and purification. These values should be used as a starting point for the optimization of a this compound purification protocol.

Table 1: Fermentation Parameters for Antibiotic Production by Flavobacterium sp.

ParameterTypical Range/ValueNotes
Culture MediumBristol medium or Tryptic Soy BrothMedium composition should be optimized for secondary metabolite production.[1]
Carbon SourceGlucose, Sucrose, LactoseTypically 1-5% (w/v)
Nitrogen SourcePeptone, Yeast Extract, Ammonium SaltsTypically 0.5-2% (w/v)
Temperature25-30°COrganism-dependent
pH6.8-7.5Maintained with buffers or automated pH control
Aeration0.5-1.5 vvm (vessel volumes per minute)Crucial for aerobic fermentation
Agitation200-400 rpmTo ensure homogeneity and oxygen transfer
Fermentation Time48-120 hoursDependent on growth and production kinetics

Table 2: Extraction and Initial Purification Parameters

StepParameterTypical Range/ValueNotes
Cell Removal MethodCentrifugation or MicrofiltrationCentrifugation at 8,000-10,000 x g for 15-20 min.
Acetone Precipitation Acetone to Broth Ratio1:1 to 3:1 (v/v)To precipitate proteins and some other impurities.
Temperature-20°C to 4°CTo enhance precipitation.
Incubation Time1-4 hours

Table 3: Chromatographic Purification Parameters

Chromatography StepParameterTypical Resin/Column and Conditions
Ion-Exchange Chromatography (IEX) Resin TypeWeak or Strong Anion Exchanger (e.g., DEAE-Sepharose) or Cation Exchanger (e.g., CM-Sepharose)
Equilibration BufferPhosphate or Tris buffer (20-50 mM, pH 6.0-8.0)
ElutionSalt Gradient (e.g., 0-1 M NaCl) or pH Gradient
Reverse-Phase HPLC (RP-HPLC) ColumnC18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% TFA or Formic Acid
GradientLinear gradient of Mobile Phase B (e.g., 5-95% over 30-60 min)
DetectionUV detector at 254-280 nm

Experimental Protocols

The following are detailed, generalized protocols for the extraction and purification of this compound.

Protocol 1: Fermentation of Flavobacterium chitinovorum
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of Flavobacterium chitinovorum into 50 mL of sterile seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask.

    • Incubate at 28°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

  • Production Fermentation:

    • Aseptically transfer the seed culture (typically 5-10% v/v) to the production fermenter containing the optimized production medium.

    • Maintain the fermentation parameters as outlined in Table 1.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and antibiotic production (e.g., by HPLC analysis of small samples) over the course of the fermentation.

    • Harvest the culture broth in the stationary phase, when antibiotic production is typically maximal.

Protocol 2: Extraction and Initial Purification
  • Cell Removal:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Acetone Precipitation (Optional):

    • Cool the supernatant to 4°C.

    • Slowly add cold acetone (-20°C) to the supernatant with gentle stirring to a final concentration of 60-70% (v/v).

    • Incubate the mixture at -20°C for 2-4 hours to allow for the precipitation of proteins and other macromolecules.

    • Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C.

    • Collect the supernatant, which contains the partially purified this compound.

    • Remove the acetone from the supernatant using a rotary evaporator under reduced pressure.

Protocol 3: Ion-Exchange Chromatography (IEX)
  • Column Preparation:

    • Pack a chromatography column with an appropriate ion-exchange resin (e.g., DEAE-Sepharose for anion exchange).

    • Equilibrate the column with 5-10 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) at a flow rate of 1-5 mL/min.

  • Sample Loading and Elution:

    • Adjust the pH and conductivity of the acetone-free supernatant to match the starting buffer.

    • Load the sample onto the equilibrated column.

    • Wash the column with 3-5 column volumes of the starting buffer to remove unbound impurities.

    • Elute the bound molecules using a linear gradient of NaCl (e.g., 0 to 1 M in the starting buffer) over 10-20 column volumes.

    • Collect fractions and analyze for the presence of this compound using a suitable method (e.g., UV absorbance at 260 nm or bioassay).

Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation:

    • Pool the active fractions from the IEX step.

    • Concentrate the pooled fractions if necessary, using a rotary evaporator or lyophilization.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Purification:

    • Equilibrate the RP-HPLC column (e.g., C18) with the starting mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient of Mobile Phase B to elute the bound compounds.

    • Monitor the elution profile using a UV detector and collect the peaks corresponding to this compound.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the final sample to obtain pure this compound as a powder.

Visualizations

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification Fermentation Flavobacterium chitinovorum Fermentation CellRemoval Cell Removal (Centrifugation/Filtration) Fermentation->CellRemoval CultureSupernatant Culture Supernatant CellRemoval->CultureSupernatant AcetonePrecipitation Acetone Precipitation (Optional) CultureSupernatant->AcetonePrecipitation IEX Ion-Exchange Chromatography CultureSupernatant->IEX Direct Loading CrudeExtract Crude Extract AcetonePrecipitation->CrudeExtract CrudeExtract->IEX SemiPure Semi-Purified This compound IEX->SemiPure RPHPLC Reverse-Phase HPLC SemiPure->RPHPLC Pure Pure this compound RPHPLC->Pure

Caption: Workflow for this compound extraction and purification.

Signaling_Pathway_Placeholder cluster_pathway β-Lactam Antibiotic Mechanism of Action ChitinovorinC This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) ChitinovorinC->PBP Binds to Inhibition Inhibition of Peptidoglycan Cross-linking ChitinovorinC->Inhibition CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Synthesizes PBP->Inhibition Lysis Cell Lysis and Death Inhibition->Lysis

Caption: General mechanism of action for β-lactam antibiotics.

References

Chitinovorin C In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin C is a novel synthetic compound that has demonstrated significant potential as an anti-cancer agent in preliminary screenings. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines. The following protocols are optimized for researchers in oncology and drug development to facilitate the characterization of this compound's mechanism of action. The assays described herein are designed to quantify the compound's impact on cell viability, apoptosis induction, and cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
This compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
11.100.0688
50.850.0568
100.630.0450.4
250.350.0328
500.150.0212
1000.050.014
IC50 (µM) 10.2
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Assay)
TreatmentLive Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (10 µM)60.3 ± 3.525.8 ± 2.810.5 ± 1.53.4 ± 0.7
This compound (25 µM)35.7 ± 4.245.1 ± 3.915.6 ± 2.13.6 ± 0.8
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.4 ± 3.120.1 ± 1.814.5 ± 1.5
This compound (10 µM)40.2 ± 2.515.8 ± 1.344.0 ± 2.8
This compound (25 µM)25.9 ± 2.110.5 ± 1.163.6 ± 3.2
Table 4: Densitometric Analysis of Western Blot Results
TreatmentRelative Bcl-2 ExpressionRelative Bax ExpressionRelative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
Control1.001.001.001.00
This compound (10 µM)0.45 ± 0.052.10 ± 0.153.50 ± 0.252.80 ± 0.20
This compound (25 µM)0.20 ± 0.033.80 ± 0.205.80 ± 0.304.50 ± 0.25

Mandatory Visualization

G Chitinovorin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) Chitinovorin_C->Bcl2 inhibits Bax Bax (Pro-apoptotic) Chitinovorin_C->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 cleavage Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 cleavage PARP PARP Activated_Caspase3->PARP cleaves Apoptosis Apoptosis Activated_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G start Start cell_culture MCF-7 Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_pi Annexin V/PI Staining treatment->annexin_pi pi_staining PI Staining (Cell Cycle) treatment->pi_staining protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis mtt_assay->data_analysis flow_cytometry Flow Cytometry flow_cytometry->data_analysis western_blot Western Blot western_blot->data_analysis annexin_pi->flow_cytometry pi_staining->flow_cytometry sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunoblotting Immunoblotting sds_page->immunoblotting immunoblotting->western_blot end End data_analysis->end

Caption: Experimental workflow for in vitro evaluation of this compound.

G Chitinovorin_C This compound Treatment Reduced_Viability Reduced Cell Viability (MTT Assay) Chitinovorin_C->Reduced_Viability Apoptosis_Induction Apoptosis Induction (Annexin V/PI Assay) Chitinovorin_C->Apoptosis_Induction Cell_Cycle_Arrest G2/M Cell Cycle Arrest (PI Staining) Chitinovorin_C->Cell_Cycle_Arrest Mechanism Anti-Cancer Mechanism Reduced_Viability->Mechanism Protein_Modulation Modulation of Apoptotic Proteins (Western Blot) Apoptosis_Induction->Protein_Modulation Cell_Cycle_Arrest->Mechanism Protein_Modulation->Mechanism

Caption: Logical relationship of experimental outcomes for this compound.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 10 µM and 25 µM) for 24 hours.

  • Harvest the cells, including the supernatant, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the samples by flow cytometry within one hour.[5]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]

Materials:

  • MCF-7 cells

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat MCF-7 cells with this compound (e.g., 10 µM and 25 µM) for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[8]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.[9]

  • Add PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.[10][11]

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat MCF-7 cells with this compound (e.g., 10 µM and 25 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis, normalizing to a loading control like β-actin.

References

Chitinovorin C: Exploring the Potential for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into Chitinovorin C reveal its identity as a naturally derived β-lactam antibiotic. However, a comprehensive review of publicly available scientific literature indicates a significant gap in research concerning its application in in vivo models for drug development and disease research.

This compound is classified as a cephalosporin, a well-known class of antibiotics, and is produced by the bacterium Flavobacterium chitinovorum.[1][2][3][4] Its primary described biological activity is a weak inhibitory effect against Gram-negative bacteria.[1][2] The compound is cataloged with the Chemical Abstracts Service (CAS) number 95230-98-1.[2][3]

Despite its classification as a bioactive molecule, there is a notable absence of published studies detailing the use of this compound in preclinical in vivo models for any therapeutic area, including but not limited to oncology, immunology, or metabolic diseases. Consequently, critical information required for the development of detailed application notes and experimental protocols—such as dosing regimens, efficacy data in animal models, pharmacokinetic and pharmacodynamic profiles, and mechanisms of action beyond its antibacterial effects—is not available in the public domain.

The creation of robust and reliable in vivo protocols necessitates a foundation of empirical data. Without this foundational research, any proposed experimental design would be purely speculative and would not meet the rigorous standards of scientific validity required by the research and drug development community.

Future Directions

The current lack of data presents an opportunity for novel research. Future investigations into this compound could explore:

  • Broad-Spectrum Bioactivity Screening: To determine if this compound possesses other biological activities beyond its known antibacterial effects.

  • In Vitro Studies: To assess its cytotoxicity against various cancer cell lines or its modulatory effects on specific cellular signaling pathways.

  • Mechanism of Action Studies: To elucidate the molecular targets and pathways through which this compound exerts any identified biological effects.

Should such foundational in vitro studies yield promising results, the subsequent step would be the design and execution of well-controlled in vivo studies in relevant animal models. This would be essential to establish its safety, tolerability, and efficacy, thereby paving the way for its potential development as a therapeutic agent.

At present, due to the scarcity of available data, we are unable to provide detailed application notes, experimental protocols, or data visualizations for in vivo models of this compound. Researchers interested in this compound would need to undertake foundational, exploratory studies to generate the necessary data.

References

Application Notes and Protocols: Mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Initial searches for "Chitinovorin C" did not yield any specific scientific data regarding its dosage, administration, or mechanism of action. It is possible that this is a very new, not yet publicly researched compound, or that the name may be misspelled. As a relevant alternative, this document provides detailed application notes and protocols for Mitomycin C , a well-documented chemotherapeutic agent with a known mechanism of action, for which substantial research data is available.

Introduction to Mitomycin C

Mitomycin C (MMC) is an antitumor antibiotic that acts as an alkylating agent.[1] It is used in the treatment of various cancers. Its mechanism of action involves bioreductive activation, leading to the generation of a reactive intermediate that crosslinks DNA, ultimately inhibiting DNA synthesis and inducing apoptosis.[1] Recent studies have also identified thioredoxin reductase (TrxR) as a cellular target for MMC, suggesting a broader biological impact.[1]

Data Presentation

In Vitro Efficacy of Mitomycin C
Cell LineConcentration RangeTreatment DurationObserved EffectsReference
Human Cancer Cell LinesNot SpecifiedTime- and concentration-dependentInhibition of thioredoxin reductase (TrxR), cytotoxicity[1]
Various Cancer Cell LinesVaries by cell line24, 48, 72 hoursAnti-proliferative effects, cell cycle arrest, DNA fragmentation[2]
Stability of Mitomycin C Solutions
Solvent/MediumConcentrationStorage TemperatureStabilityReference
Water for Injection30 or 40 mg/50 mLAmbient Temperature (in the dark)Stable for four days[3]
Water for Injection30 mg/50 mL4°C (refrigerator)Stable for four days[3]
Water for Injection> 30 mg/50 mL4°C (refrigerator)Precipitation after one day[3]
0.9% Sodium Chloride SolutionNot SpecifiedNot SpecifiedDegradation and/or precipitation[3]
Phosphate Buffer pH 7.4Not SpecifiedNot SpecifiedDegradation and/or precipitation[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of Mitomycin C on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells of choice in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Mitomycin C Treatment:

  • Prepare a stock solution of Mitomycin C in a suitable solvent (e.g., sterile water or DMSO).
  • Prepare serial dilutions of Mitomycin C in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of Mitomycin C to the respective wells.
  • Include a vehicle control (medium with the solvent used for the stock solution) and a no-treatment control.
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of Mitomycin C that inhibits 50% of cell growth).

Protocol 2: Western Blot for Thioredoxin Reductase (TrxR) Inhibition

This protocol can be used to assess the effect of Mitomycin C on TrxR levels in cancer cells.

1. Cell Lysis:

  • Treat cells with Mitomycin C as described in Protocol 1.
  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against TrxR overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

Mitomycin C Mechanism of Action

MitomycinC_Mechanism MMC Mitomycin C Activated_MMC Activated Mitomycin C (Reactive Intermediate) MMC->Activated_MMC Bioreduction DNA DNA Activated_MMC->DNA Alkylation TrxR Thioredoxin Reductase (TrxR) Activated_MMC->TrxR Alkylation DNA_Crosslink DNA Cross-linking DNA->DNA_Crosslink Inhibition Inhibition of DNA Synthesis DNA_Crosslink->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Inhibited_TrxR Inhibited TrxR TrxR->Inhibited_TrxR

Caption: Proposed mechanism of action for Mitomycin C.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_MMC Treat with Mitomycin C (various concentrations) Incubate1->Treat_MMC Incubate2 Incubate 24-72h Treat_MMC->Incubate2 MTT_Assay Perform MTT Assay Incubate2->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining Mitomycin C cytotoxicity.

References

Application Notes and Protocols for Experimental Design with a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting experiments with a novel investigational compound. While the specific compound "Chitinovorin C" did not yield specific public data regarding its mechanism of action or established protocols, this document serves as a detailed template. Researchers can adapt these protocols and data presentation formats for their specific compound of interest. The following sections outline generalized experimental workflows, data interpretation, and visualization of potential signaling pathways.

Hypothetical Data Summary

When quantitative data is generated, it should be organized into clear and concise tables for easy comparison and interpretation. Below are examples of how to structure such data.

Table 1: In vitro cytotoxicity of Compound X against various cell lines.

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-75.2 ± 0.80.9 ± 0.2
A54912.6 ± 1.51.5 ± 0.3
HeLa8.1 ± 0.91.1 ± 0.1
HEK293> 5025.4 ± 3.1

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Compound X on Protein Kinase C (PKC) activity.

Treatment GroupPKC Activity (Fold Change vs. Control)
Vehicle Control1.0
Compound X (1 µM)2.5 ± 0.3
Compound X (5 µM)4.8 ± 0.6
Staurosporine (1 µM) (Inhibitor Control)0.2 ± 0.05

Experimental Protocols

Detailed and reproducible protocols are crucial for consistent experimental outcomes.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cultured mammalian cells.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway upon compound treatment.

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the compound at the desired concentrations for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Data Analysis F->G G cluster_pathway Hypothetical Signaling Pathway for this compound receptor Receptor pkc PKC receptor->pkc chitinovorin_c This compound chitinovorin_c->receptor downstream_kinase Downstream Kinase pkc->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Application Notes and Protocols: U0126 as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

U0126 is a highly potent and selective non-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] By specifically targeting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][6] This inhibition makes U0126 an invaluable tool for investigating the roles of the MAPK/ERK cascade in a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][6] These application notes provide detailed protocols for the use of U0126 in cell-based assays to study the MAPK/ERK signaling pathway.

Mechanism of Action

U0126 exerts its inhibitory effect by binding to MEK1 and MEK2 in a manner that is not competitive with ATP.[3][7] This specific mode of action ensures that its effects are primarily directed towards the MEK kinases, with minimal off-target effects on other protein kinases such as PKC, Raf, JNK, and p38 MAPK.[1][4][5] The inhibition of MEK1/2 by U0126 directly prevents the phosphorylation of the activation loop of ERK1/2, thereby blocking the downstream signaling cascade.

Data Presentation

Table 1: In Vitro Inhibitory Activity of U0126

TargetIC50 ValueAssay Conditions
MEK172 nMCell-free kinase assay
MEK258 nMCell-free kinase assay

Data compiled from multiple sources.[1][3][8][9]

Table 2: Physicochemical Properties of U0126

PropertyValue
Molecular FormulaC₁₈H₁₆N₆S₂
Molecular Weight380.49 g/mol [1]
CAS Number109511-58-2[2][4]
SolubilitySoluble in DMSO up to 100 mM[4][5]
StorageStore as a solid at +4°C, desiccated.[4][5] Reconstituted solutions in DMSO can be stored at -20°C for up to 3 months, though it is noted to be unstable in solution and reconstitution just prior to use is recommended.[2][7]

Mandatory Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK1_2->Transcription_Factors Translocates & Phosphorylates U0126 U0126 U0126->MEK1_2 Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway and the inhibitory action of U0126 on MEK1/2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Plate cells and grow to desired confluency (e.g., 70-80%) Starvation 2. Serum-starve cells (e.g., 12-16 hours) to reduce basal ERK activation Cell_Culture->Starvation U0126_Treatment 3. Treat cells with U0126 (e.g., 10 µM for 1-2 hours) Starvation->U0126_Treatment Stimulation 4. Stimulate with agonist (e.g., growth factor) for a short duration (e.g., 10 minutes) U0126_Treatment->Stimulation Lysis 5. Lyse cells and collect protein Stimulation->Lysis Quantification 6. Quantify protein concentration Lysis->Quantification Western_Blot 7. Perform Western Blotting for p-ERK, total ERK, and loading control Quantification->Western_Blot

Caption: A typical experimental workflow for studying MEK-ERK signaling using U0126.

Experimental Protocols

Protocol 1: Inhibition of ERK1/2 Phosphorylation using U0126

This protocol describes how to treat cultured cells with U0126 to inhibit growth factor-induced ERK1/2 phosphorylation, followed by analysis using Western blotting.

Materials:

  • Cells of interest (e.g., NIH-3T3, PC-12, or human cancer cell lines)

  • Complete growth medium and serum-free medium

  • U0126 (reconstituted in DMSO to a 10 mM stock solution)

  • Growth factor/stimulant (e.g., FGF, EGF, or PMA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the complete growth medium with serum-free medium and incubate for 12-16 hours. This step minimizes basal levels of ERK activation.[8][10]

  • U0126 Treatment: Prepare working solutions of U0126 in serum-free medium. A common final concentration is 10-20 µM.[8][11][12] Treat the serum-starved cells with the U0126 solution or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation: Following U0126 incubation, add the desired agonist (e.g., 100 ng/mL aFGF) to the medium for a short period, typically 5-15 minutes, to induce ERK phosphorylation.[13]

  • Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize protein samples to the same concentration (e.g., 20-50 µg per lane) and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[11] e. Wash the membrane three times with TBST for 5 minutes each. f. Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1-2 hours at room temperature.[11] g. Wash the membrane as in step 7e. h. Apply the chemiluminescent substrate and visualize the bands using an imaging system. i. Strip the membrane (if necessary) and re-probe for total ERK and a loading control to ensure equal protein loading.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of U0126 on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete growth medium

  • U0126 (reconstituted in DMSO to a 10 mM stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • U0126 Treatment: Prepare serial dilutions of U0126 in complete growth medium. Remove the medium from the wells and add 100 µL of the U0126 dilutions. Include a vehicle control (DMSO). Typical concentrations might range from 1 µM to 50 µM.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value for the anti-proliferative effect of U0126.

References

Chitinovorin C: Unearthing a Niche β-Lactam Antibiotic for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chitinovorin C is a member of the chitinovorin family of β-lactam antibiotics, first isolated from the bacterium Flavobacterium chitinovorum in the mid-1980s. As a β-lactam, it belongs to a class of antibiotics that includes penicillins and cephalosporins, which act by inhibiting the synthesis of the bacterial cell wall. While research on this compound has been limited since its initial discovery, its unique origin and classification warrant a closer look at its potential applications in the ongoing search for novel antimicrobial agents. This document provides an overview of the available information on this compound and outlines potential research avenues for its exploration in modern drug discovery.

Chemical Properties and Structure

Detailed structural elucidation of this compound is not widely available in recent literature. The initial discovery identified Chitinovorins A, B, and C as novel β-lactam antibiotics.[1] Further research into the specific chemical structure, including its core ring system and side-chain modifications, is a critical first step for any drug discovery program.

Biological Activity and Potential Applications

The primary biological activity of this compound is its antibacterial action, characteristic of β-lactam antibiotics. The initial reports suggest its activity against a range of bacteria, though specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various strains are not readily accessible in modern databases.

Potential Drug Discovery Applications:

  • Novel Antibacterial Agent: With the rise of antibiotic resistance, there is a pressing need for new antibacterial compounds. A thorough evaluation of this compound's spectrum of activity against contemporary, multidrug-resistant bacterial strains is warranted.

  • β-Lactamase Inhibitor Synergist: Some β-lactam compounds exhibit synergistic activity when combined with β-lactamase inhibitors. Investigating this compound in combination with clinically used inhibitors could reveal new therapeutic strategies.

  • Scaffold for Synthetic Analogs: The chemical scaffold of this compound could serve as a starting point for the synthesis of novel β-lactam derivatives with improved potency, stability, and pharmacokinetic properties.

Quantitative Data Summary

Due to the limited publicly available research on this compound, a comprehensive table of quantitative data cannot be compiled at this time. The table below is a template that researchers can use to structure their findings as new data becomes available.

Parameter Value Experimental Conditions Reference
MIC (Staphylococcus aureus) Data not available
MIC (Escherichia coli) Data not available
MIC (Pseudomonas aeruginosa) Data not available
IC50 (β-lactamase) Data not available

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound, based on standard methodologies for antibiotic research.

1. Isolation and Purification of this compound from Flavobacterium chitinovorum

  • Objective: To isolate this compound from the culture broth of Flavobacterium chitinovorum.

  • Methodology:

    • Cultivate Flavobacterium chitinovorum in a suitable nutrient-rich medium.

    • After an appropriate incubation period, separate the bacterial cells from the culture broth by centrifugation.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to partition the antibiotic.

    • Concentrate the organic extract under reduced pressure.

    • Subject the crude extract to chromatographic separation techniques (e.g., silica gel chromatography, HPLC) to purify this compound.

    • Monitor fractions for antibacterial activity using a bioassay (e.g., disk diffusion assay).

    • Characterize the purified compound using spectroscopic methods (NMR, Mass Spectrometry) to confirm its identity and purity.

2. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Methodology (Broth Microdilution):

    • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no antibiotic) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Visualizations

Signaling Pathway: β-Lactam Antibiotic Mechanism of Action

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Lysis Cell Lysis PBP->Lysis leads to CW_precursors Cell Wall Precursors CW_precursors->PBP Cross-linking Chitinovorin_C This compound (β-Lactam) Chitinovorin_C->PBP Inhibition Start Start: Culture *Flavobacterium chitinovorum* Extraction Solvent Extraction of Culture Broth Start->Extraction Purification Chromatographic Purification Extraction->Purification Structure_ID Structural Elucidation (NMR, MS) Purification->Structure_ID Activity_Screening Antibacterial Activity Screening (MIC) Purification->Activity_Screening End End: Candidate for Further Development Activity_Screening->End

References

Troubleshooting & Optimization

Technical Support Center: Chitinovorin C (Hypothetical OGT Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Chitinovorin C" does not correspond to a known chemical entity in publicly available scientific literature. This technical support guide has been generated based on the hypothesis that "this compound" is an experimental inhibitor of O-GlcNAc Transferase (OGT), a key enzyme in a critical cellular signaling pathway. The information provided is based on published data for well-characterized OGT inhibitors and general best practices in cell and molecular biology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: As a hypothesized O-GlcNAc Transferase (OGT) inhibitor, this compound is presumed to competitively or allosterically inhibit the function of OGT. OGT is an essential enzyme that catalyzes the addition of N-acetylglucosamine (GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. By inhibiting OGT, this compound would decrease global O-GlcNAcylation, thereby modulating the activity of various signaling pathways implicated in diseases such as cancer and metabolic disorders.

Q2: My cells are showing unexpected toxicity or cell death after treatment with this compound. What could be the cause?

A2: Unexpected toxicity can arise from several factors:

  • High Concentration: Ensure that you are using the recommended concentration range for your cell line. Perform a dose-response curve to determine the optimal, non-toxic concentration.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to test for solvent toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to OGT inhibition. Some cancer cell lines are particularly dependent on elevated O-GlcNAcylation for survival and proliferation, and OGT inhibition can induce apoptosis.[1][2]

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects. It is crucial to use the lowest effective concentration.

  • Contamination: Rule out microbial contamination of your cell culture, which can cause cell stress and death.[3]

Q3: I am not observing the expected downstream effect on my target signaling pathway after this compound treatment. What should I check?

A3: Lack of an observable effect could be due to several reasons:

  • Compound Inactivity: Verify the integrity and activity of your this compound stock. Ensure it has been stored correctly, as improper storage can lead to degradation.

  • Insufficient Treatment Time: The effects of OGT inhibition on downstream pathways can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.

  • Sub-optimal Concentration: The concentration used may be too low to effectively inhibit OGT in your specific cell line. Refer to dose-response data or perform one to determine the EC50.

  • Cellular Context: The signaling pathway you are investigating may not be significantly regulated by O-GlcNAcylation in your chosen cell model.

  • Experimental Assay: Ensure your downstream assay (e.g., Western blot, qPCR) is optimized and sensitive enough to detect the expected changes.

Q4: How should I prepare and store stock solutions of this compound?

A4: For many bioactive small molecules, the following storage recommendations apply:

  • Solid Form: Store the compound as a solid at -20°C, tightly sealed and protected from light. In this state, it can be stable for up to 6 months or longer, depending on the manufacturer's guidelines.[4]

  • Solution Form: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into tightly sealed vials and store at -20°C. Generally, stock solutions are usable for up to one month.[4] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Proliferation Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the microplate; Cell clumping.[3][5]Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Gently triturate the cell suspension before plating.
No significant difference between treated and control groups Incorrect drug concentration; Insufficient incubation time; Assay interference.Perform a dose-response and time-course experiment; Check if the compound's color or fluorescence interferes with the assay readout (e.g., MTT, AlamarBlue).
Unexpected increase in proliferation Hormonal effects from serum in the media; Off-target effects of the compound.Use serum-free or charcoal-stripped serum media if appropriate; Investigate potential off-target effects through literature or further experiments.
Guide 2: Issues with Western Blotting for O-GlcNAc Levels
Symptom Possible Cause Suggested Solution
High background on the blot Antibody concentration too high; Insufficient washing; Blocking is inadequate.Optimize the primary antibody concentration; Increase the number and duration of wash steps; Try a different blocking agent (e.g., BSA instead of milk).
Weak or no signal for O-GlcNAcylated proteins Ineffective OGT inhibition; Poor antibody quality; Low protein concentration.Confirm OGT inhibition with a positive control; Use a validated pan-O-GlcNAc antibody; Ensure adequate protein loading on the gel.
Inconsistent loading control (e.g., Actin, Tubulin) levels Pipetting errors during loading; O-GlcNAcylation of the loading control protein itself can affect its stability or antibody recognition.Carefully quantify protein concentration and ensure equal loading; Consider using a total protein stain (e.g., Ponceau S) to verify even transfer before blotting.

Experimental Protocols & Data

Protocol 1: General Method for Assessing OGT Inhibition in Cell Culture
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (60-80% confluency) at the time of harvest.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody that recognizes total O-GlcNAcylated proteins (pan-O-GlcNAc). Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities to determine the dose-dependent reduction in global O-GlcNAcylation.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeHypothetical IC50 (µM) for OGT Inhibition
MCF-7Breast Cancer5.2
PC-3Prostate Cancer12.8
A549Lung Cancer8.5
HCT116Colon Cancer15.1
Note: These are representative values and must be determined empirically for your specific experimental system.

Visualizations

O-GlcNAc Signaling Pathway and Point of Inhibition

OGlcNAc_Pathway cluster_HBP Hexosamine Biosynthesis Pathway (HBP) cluster_Protein Target Protein Regulation Glucose Glucose F6P Fructose-6-P Glucose->F6P GFAT GFAT F6P->GFAT GlcN6P Glucosamine-6-P GFAT->GlcN6P UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc ...multiple steps OGT OGT UDP_GlcNAc->OGT Substrate Protein_OGlcNAc Protein-O-GlcNAc OGT->Protein_OGlcNAc Adds GlcNAc OGA OGA Protein_Ser_Thr Protein-Ser/Thr OGA->Protein_Ser_Thr Protein_Ser_Thr->OGT Protein_OGlcNAc->OGA Removes GlcNAc Chitinovorin_C This compound Chitinovorin_C->OGT

Caption: The role of OGT in the O-GlcNAcylation cycle and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Stability & Concentration (e.g., this compound, Antibodies) start->check_reagents check_cells Assess Cell Health & Culture Conditions (e.g., Contamination, Passage Number) start->check_cells check_protocol Review Experimental Protocol (e.g., Incubation Times, Seeding Density) start->check_protocol re_optimize Re-optimize Assay Parameters (e.g., Dose-Response, Time-Course) check_reagents->re_optimize If issues found check_cells->re_optimize If issues found check_protocol->re_optimize If issues found consult Consult Literature or Technical Support re_optimize->consult If problem persists resolved Problem Resolved re_optimize->resolved If successful

References

Technical Support Center: Troubleshooting Chitinovorin C Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Chitinovorin C is limited. It is identified as a β-lactam antibiotic with weak activity against Gram-negative bacteria, produced by Flavobacterium chitinovorum.[1] Due to the scarcity of specific data for this compound, this guide provides troubleshooting advice and protocols based on the broader class of β-lactam antibiotics. These general principles are applicable to the initial setup and troubleshooting of assays involving novel or less-characterized β-lactam compounds like this compound.

Frequently Asked Questions (FAQs)

1. My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent MIC values are a common issue in antibiotic susceptibility testing. The variability can stem from several factors, including inoculum preparation, compound stability, and assay conditions. A systematic approach to troubleshooting is necessary to identify the source of the inconsistency.

2. I am observing no antibacterial activity of this compound against my target Gram-negative bacteria. Does this mean the compound is inactive?

While this compound is reported to have weak anti-Gram-negative activity, a complete lack of a zone of inhibition or no change in MIC could indicate several issues beyond the compound's intrinsic activity. These can include problems with the compound's stability, the specific bacterial strain's resistance mechanisms, or the assay methodology itself.

3. How should I prepare and store my this compound stock solutions?

Proper preparation and storage of antibiotic stock solutions are critical for maintaining their potency. As a β-lactam antibiotic, this compound may be susceptible to degradation, particularly in aqueous solutions. Following best practices for β-lactam antibiotics is recommended.

4. The edges of my zones of inhibition in the disk diffusion assay are fuzzy or unclear. How can I improve the clarity?

Indistinct zones of inhibition can make accurate measurement difficult. This issue is often related to the bacterial lawn's confluence, the antibiotic's diffusion properties, or the incubation conditions.

5. I suspect my bacterial culture is contaminated. How can I confirm this and what should I do?

Contamination of the bacterial culture will lead to unreliable and uninterpretable results. Visual inspection and sub-culturing on selective media are common methods to check for contamination.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values

Question: My MIC values for this compound are fluctuating between replicates and experiments. How can I troubleshoot this?

Answer: To address inconsistent MIC values, it is crucial to systematically evaluate each step of the experimental protocol.

Troubleshooting Steps:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard for broth microdilution).[2] Inconsistent inoculum density is a primary source of MIC variability. Use a spectrophotometer to verify the turbidity of your suspension.

  • Compound Stability: β-lactam antibiotics can be unstable in solution. Prepare fresh stock solutions for each experiment or validate the stability of frozen aliquots. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Maintain consistent incubation times and temperatures as specified by standard protocols (e.g., CLSI guidelines).[2] Variations in these parameters can affect bacterial growth rates and, consequently, MIC values.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in serial dilutions.

Reference Data for Common β-Lactams (as a guide):

AntibioticOrganismTypical MIC Range (µg/mL)
AmpicillinE. coli (susceptible)2 - 8
AmpicillinS. aureus (susceptible)0.12 - 0.5
CeftazidimeP. aeruginosa1 - 8
MeropenemK. pneumoniae0.03 - 0.25

Note: These are example ranges and can vary between strains and testing conditions.

Issue 2: No Observed Antibacterial Activity

Question: I am not observing any zone of inhibition or effect on bacterial growth with this compound. What should I investigate?

Answer: A lack of activity can be due to several factors, ranging from the compound's properties to the experimental setup.

Troubleshooting Steps:

  • Compound Integrity: Confirm the identity and purity of your this compound sample if possible. As a β-lactam, it is susceptible to hydrolysis which would inactivate the compound.[3]

  • Bacterial Resistance: The target Gram-negative strain may possess β-lactamases, enzymes that degrade β-lactam antibiotics.[4] Consider using a β-lactamase inhibitor in conjunction with this compound to see if activity is restored.

  • Assay Sensitivity: For compounds with weak activity, the standard assay conditions might not be sensitive enough. Try a broader range of concentrations in your MIC assay.

  • Control Check: Ensure your positive control (a known effective antibiotic) and negative control (no antibiotic) are behaving as expected. This will validate the assay itself.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in log phase

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test organism and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.

    • Add 200 µL of the this compound working solution to the first well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, DMSO - verify solubility)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mg/mL). The molecular weight of this compound is 416.41 g/mol .[1]

  • Weigh the required amount of powder in a sterile environment.

  • Add the appropriate solvent to the powder and vortex until fully dissolved.

  • Sterile-filter the stock solution using a 0.22 µm filter if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

G General Mechanism of β-Lactam Antibiotics beta_lactam β-Lactam Antibiotic (e.g., this compound) pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binds to cell_wall_synthesis Peptidoglycan Cross-linking beta_lactam->cell_wall_synthesis Inhibits pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis and Death cell_wall_synthesis->cell_lysis Leads to (when inhibited)

Caption: Mechanism of β-lactam antibiotic action.

G Experimental Workflow for MIC Assay start Start prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_antibiotic->inoculate_plate incubate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate read_results Read MIC Value incubate->read_results end End read_results->end G Troubleshooting Unexpected MIC Results start Unexpected MIC Result (e.g., too high, inconsistent) check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum Is inoculum correct? check_antibiotic Check Antibiotic Stock Solution check_inoculum->check_antibiotic Yes retest Repeat Assay with Verified Reagents check_inoculum->retest No, re-standardize check_controls Review Positive/Negative Controls check_antibiotic->check_controls Yes check_antibiotic->retest No, prepare fresh check_incubation Confirm Incubation Time and Temperature check_controls->check_incubation Yes check_controls->retest No, troubleshoot controls check_incubation->retest Yes check_incubation->retest No, correct conditions

References

Technical Support Center: Optimizing Chitinovorin C Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Chitinovorin C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments, a concentration range of 1 µM to 100 µM is recommended for this compound. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is crucial to determine the effective concentration range for your specific model system.

Q2: How should I dissolve and store this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the Protein Kinase C (PKC) signaling pathway.[1][2][3] PKC is a key enzyme in signal transduction, regulating a variety of cellular processes including cell proliferation, differentiation, and apoptosis.[1][2] By inhibiting PKC, this compound can modulate these downstream cellular events.

Troubleshooting Guide

Q1: I am not observing any effect of this compound in my assay. What are the possible reasons?

A1: There are several potential reasons for a lack of observed effect:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment with a wider concentration range.

  • Cell Line Insensitivity: The targeted signaling pathway may not be active or critical in the chosen cell line. Consider using a positive control compound known to elicit a response in your assay or testing a different cell line.

  • Compound Instability: Improper storage or handling may have led to the degradation of this compound. Ensure that the compound has been stored correctly and prepare fresh dilutions for each experiment.

  • Assay-Specific Issues: The chosen experimental endpoint may not be sensitive to the effects of this compound. Consider using an alternative assay to measure the biological response.

Q2: I am observing significant cytotoxicity at my desired concentration. How can I mitigate this?

A2: High cytotoxicity can confound experimental results. Here are some strategies to address this issue:

  • Determine the IC50 Value: Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will help you identify a concentration range that is effective without causing excessive cell death.

  • Reduce Incubation Time: Shortening the exposure time of the cells to this compound may reduce cytotoxicity while still allowing for the desired biological effect to be observed.

  • Optimize Serum Concentration: The concentration of serum in the cell culture medium can influence the cytotoxicity of some compounds. Try varying the serum concentration to see if it impacts cell viability in the presence of this compound.

  • Use a Different Assay: Some cytotoxicity assays can be more sensitive than others.[4] Consider using a real-time cell analysis (RTCA) method in addition to colorimetric assays like CCK-8 or MTT to get a more comprehensive understanding of the cytotoxic effects.[4]

Q3: My results are inconsistent between experiments. What can I do to improve reproducibility?

A3: Inconsistent results are a common challenge in experimental biology. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, compound dilution, incubation times, and assay procedures, are kept consistent between experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Reagent Quality: Use high-quality reagents and ensure that they have not expired. Prepare fresh solutions of this compound for each set of experiments.

  • Include Proper Controls: Always include positive and negative controls in your experiments to ensure that the assay is performing as expected.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This table summarizes hypothetical data from a dose-response experiment measuring the inhibition of a downstream target of PKC.

This compound Concentration (µM)Percent Inhibition of PKC TargetStandard Deviation
0.15.21.1
125.83.5
1078.35.2
5095.12.8
10098.61.9

Table 2: Example IC50 Values for this compound in Different Cell Lines

This table presents hypothetical IC50 values obtained from cytotoxicity assays in various cancer cell lines.

Cell LineAssay TypeIC50 (µM)
HeLaCCK-827.5
A549CCK-824.0
HeLaRTCA10.7
A549RTCA9.6

Note: The difference in IC50 values between CCK-8 and RTCA assays can be attributed to the different principles of measurement.[4]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using a CCK-8 Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (as a blank).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

ChitinovorinC_Signaling_Pathway Hypothetical Signaling Pathway of this compound Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Targets->Cellular_Response ChitinovorinC This compound ChitinovorinC->PKC inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Protein Kinase C (PKC).

ChitinovorinC_Experimental_Workflow Experimental Workflow for this compound Start Start: Hypothesis Generation Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., Western Blot for p-Target) Cell_Culture->Dose_Response Cytotoxicity 3. Cytotoxicity Assay (e.g., CCK-8, RTCA) Dose_Response->Cytotoxicity Functional_Assay 4. Functional Assays (e.g., Proliferation, Migration) Cytotoxicity->Functional_Assay Data_Analysis 5. Data Analysis & Interpretation Functional_Assay->Data_Analysis Conclusion Conclusion: Optimized Concentration Data_Analysis->Conclusion

Caption: A typical experimental workflow for optimizing the concentration of this compound.

References

Technical Support Center: Enhancing the Bioactivity of Chitinovorin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chitinovorin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental evaluation and optimization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits limited solubility in aqueous solutions. For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

Q2: How should this compound be stored to ensure its stability?

A2: For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. We recommend using freshly prepared solutions for all experiments whenever possible.

Q3: What are the known off-target effects of this compound?

A3: Currently, the off-target profile of this compound is under investigation. As with any bioactive compound, it is advisable to perform counter-screening assays against a panel of related targets to assess specificity.

Q4: Are there any known derivatives of this compound with improved bioactivity?

A4: Research into the structure-activity relationship (SAR) of this compound is ongoing. Medicinal chemistry strategies, such as the introduction of functional groups like halogens or hydroxyls, can be employed to potentially enhance potency and improve pharmacokinetic properties.[1][2]

Troubleshooting Guides

Issue 1: Low Potency or Lack of Expected Biological Effect

Possible Cause 1: Poor Compound Solubility

  • Troubleshooting Tip: Low aqueous solubility can lead to an underestimation of the compound's true potency. Consider using solubility-enhancing excipients such as cyclodextrins.[3][4][5] The formation of inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of hydrophobic compounds.[3][5]

Possible Cause 2: Compound Instability

  • Troubleshooting Tip: this compound may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure). Assess compound stability under your specific assay conditions using techniques like HPLC. If instability is confirmed, consider modifying the experimental protocol or storing the compound under more protective conditions.[6]

Possible Cause 3: Suboptimal Target Engagement

  • Troubleshooting Tip: The observed lack of effect could be due to insufficient interaction with the intended biological target. Consider strategies to enhance target binding, such as synthesizing analogs with modified functional groups to improve molecular interactions.[7] Techniques like computer-aided drug design (CADD) can help predict modifications that may improve binding affinity.[2][8]

Issue 2: High Inter-Experimental Variability

Possible Cause 1: Inconsistent Sample Preparation

  • Troubleshooting Tip: Ensure consistent and accurate preparation of this compound solutions for every experiment. Use calibrated pipettes and thoroughly vortex solutions before use. Prepare fresh dilutions from a concentrated stock solution for each experiment.

Possible Cause 2: Cellular Health and Passage Number

  • Troubleshooting Tip: The physiological state of the cells used in assays can significantly impact results. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure optimal cell culture conditions.

Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility of this compound using Cyclodextrins

This protocol describes a phase-solubility study to determine the effect of hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system

Method:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Incubate the suspensions at a constant temperature (e.g., 25°C or 37°C) on an orbital shaker for 48 hours to ensure equilibrium is reached.

  • After incubation, filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the phase-solubility diagram.

Protocol 2: Synthesis of a Fluorinated Analog of this compound

This protocol outlines a general procedure for the late-stage fluorination of this compound to potentially enhance its bioactivity and metabolic stability.[1]

Materials:

  • This compound

  • A suitable fluorinating agent (e.g., Selectfluor)

  • An appropriate catalyst and solvent system (to be determined based on the structure of this compound)

  • Reaction vessel

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR spectrometer and mass spectrometer for characterization

Method:

  • Dissolve this compound in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the fluorinating agent and catalyst to the reaction mixture.

  • Stir the reaction at a specific temperature and monitor its progress using TLC.

  • Upon completion of the reaction, quench the reaction mixture and perform an aqueous workup.

  • Extract the crude product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue using silica gel column chromatography.

  • Characterize the structure of the purified fluorinated analog using NMR and mass spectrometry.

Data Presentation

Table 1: Solubility of this compound with HP-β-CD

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)Fold Increase
00.5 ± 0.11.0
12.3 ± 0.34.6
25.1 ± 0.510.2
515.8 ± 1.231.6
1035.2 ± 2.570.4
2078.9 ± 5.1157.8

Table 2: In Vitro Potency of this compound and its Fluorinated Analog (F-Chitinovorin C)

CompoundIC50 (µM) in Target Assay
This compound12.5 ± 1.8
F-Chitinovorin C2.1 ± 0.4

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_execution Experimental Execution cluster_evaluation Evaluation problem Low Bioactivity of This compound solubility Improve Solubility problem->solubility modification Molecular Modification problem->modification delivery Optimize Delivery problem->delivery sol_exp Cyclodextrin Formulation solubility->sol_exp mod_exp Analog Synthesis (e.g., Fluorination) modification->mod_exp del_exp Nanoparticle Encapsulation delivery->del_exp evaluation In Vitro & In Vivo Bioactivity Assays sol_exp->evaluation mod_exp->evaluation del_exp->evaluation

Caption: Experimental workflow for enhancing the bioactivity of this compound.

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor PKC Protein Kinase C (PKC) Receptor->PKC Activation Chitinovorin_C This compound Chitinovorin_C->Receptor Inhibition Downstream_Kinase Downstream Kinase PKC->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway modulated by this compound.

troubleshooting_logic start Low or No Biological Effect check_solubility Is the compound soluble in the assay medium? start->check_solubility check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes improve_solubility Enhance Solubility (e.g., use cyclodextrins) check_solubility->improve_solubility No check_concentration Is the concentration range appropriate? check_stability->check_concentration Yes modify_protocol Modify Protocol (e.g., adjust pH, temp) check_stability->modify_protocol No optimize_concentration Optimize Concentration (perform dose-response) check_concentration->optimize_concentration No success Successful Experiment check_concentration->success Yes improve_solubility->start modify_protocol->start optimize_concentration->start

Caption: Troubleshooting logic for experiments with this compound.

References

Validation & Comparative

Unraveling the Cytotoxic Potential of Chitin-Derived Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Chitinovorin C" is not documented in publicly available scientific literature, this guide explores the burgeoning field of chitin and chitosan-derived compounds as potential cytotoxic agents for cancer therapy. Research into these novel biomaterials reveals promising anticancer activity, positioning them as a compelling area of study for drug development professionals.

This comparative guide provides an overview of the cytotoxic effects of select novel chitin and chitosan derivatives against various cancer cell lines, benchmarked against established chemotherapeutic drugs. The data presented is collated from recent preclinical studies, offering insights into the potential efficacy of these emerging compounds.

Comparative Cytotoxicity of Chitin-Derivatives and Known Anticancer Drugs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chitin and chitosan derivatives compared to standard chemotherapeutic agents. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 Value (µg/mL)Reference
Chitosan Derivative 1 MCF-7Breast Cancer150[1]
HeLaCervical Cancer250[1]
Saos-2Osteosarcoma200[1]
Chitosan Derivative 2 HT-29Colorectal Adenocarcinoma75[2]
Prodigiosin (from Chitin) A549Lung Carcinoma0.06[3]
HepG2Liver Cancer0.04[3]
MCF-7Breast Cancer0.04[3]
WiDrColon Cancer0.2[3]
Doxorubicin MCF-7Breast Cancer~1.0N/A
A549Lung Carcinoma~0.8N/A
Cisplatin HeLaCervical Cancer~5.0N/A
A549Lung Carcinoma~10.0N/A

Note: IC50 values for Doxorubicin and Cisplatin are approximate and can vary based on experimental conditions. They are provided here for general comparison.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the following standard experimental methodologies:

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), Saos-2 (bone), HT-29 (colon), A549 (lung), and HepG2 (liver) were utilized.

  • Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (chitin derivatives or standard drugs). A control group with untreated cells is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which chitin and chitosan derivatives exert their cytotoxic effects are still under active investigation. However, several studies suggest the induction of apoptosis (programmed cell death) as a primary mechanism.

Proposed Apoptotic Pathway:

G chitosan Chitosan Derivative interaction Electrostatic Interaction chitosan->interaction Positive Charge bcl2 Bcl-2 Downregulation chitosan->bcl2 membrane Cancer Cell Membrane (Negative Charge) membrane->interaction permeability Increased Membrane Permeability interaction->permeability caspase9 Caspase-9 Activation permeability->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->caspase9

Figure 1. Proposed mechanism of apoptosis induction by chitosan derivatives.

Some chitosan derivatives, being positively charged, are thought to interact with the negatively charged cancer cell membrane, leading to increased permeability and subsequent initiation of the apoptotic cascade.[2] This can involve the upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2]

Experimental Workflow for Cytotoxicity Screening:

G start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Chitin Derivative cell_culture->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Figure 2. General workflow for in vitro cytotoxicity assessment.

References

Comparative Analysis of Chitin Synthesis Inhibitor Bioassays: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Chitinovorin C": Extensive searches for a compound named "this compound" did not yield any specific publicly available data. Therefore, this guide provides a comparative analysis of two well-characterized chitin synthesis inhibitors, Lufenuron and Hexaflumuron , as representative examples to illustrate the cross-validation of bioassays for this class of compounds. The methodologies and data presentation formats provided herein can be adapted for the evaluation of novel chitin synthesis inhibitors.

This guide is intended for researchers, scientists, and drug development professionals working on the discovery and evaluation of novel pesticides and fungicides that target chitin synthesis. It provides a framework for comparing the biological activity of different chitin synthesis inhibitors using standardized bioassays.

Overview of Chitin Synthesis Inhibitors

Chitin is a crucial structural component of the exoskeleton in arthropods and the cell walls of fungi.[1][2] Its absence in vertebrates and plants makes the enzymes involved in its synthesis, particularly chitin synthase, an attractive target for developing selective and safer pesticides and fungicides.[1] Chitin synthesis inhibitors (CSIs), such as the benzoylphenyl ureas Lufenuron and Hexaflumuron, disrupt the molting process in insects by interfering with the production of new cuticle, leading to mortality.[3][4]

Comparative Bioassay Data

The following table summarizes the quantitative data from representative bioassays comparing the efficacy of Lufenuron and Hexaflumuron against specific target organisms.

CompoundTarget OrganismBioassay TypeMetricValue (mg ai/L)Reference
Lufenuron Leptinotarsa decemlineata (Colorado potato beetle)Larval Mortality AssayLC5027.3[3]
Hexaflumuron Leptinotarsa decemlineata (Colorado potato beetle)Larval Mortality AssayLC500.79[3]
Lufenuron Ephestia figulilella (Raisin moth)Larval Mortality AssayLC50Not specified[3]
Hexaflumuron Ephestia figulilella (Raisin moth)Larval Mortality AssayLC50Not specified[3]
Novaluron Rhynchophorus ferrugineus (Red palm weevil)Larval Mortality AssayLD5014.77 ppm[2]

Experimental Protocols

Insect Larval Mortality Bioassay (Leaf Dip Method)

This protocol is a standard method for determining the lethal concentration (LC50) of chitin synthesis inhibitors against foliage-feeding insect larvae.

Objective: To determine the concentration of a test compound that causes 50% mortality in a population of insect larvae.

Materials:

  • Test compounds (e.g., Lufenuron, Hexaflumuron)

  • Solvent (e.g., acetone with 0.1% Tween-80)

  • Distilled water

  • Fresh host plant leaves (e.g., potato leaves for L. decemlineata)

  • Petri dishes

  • Filter paper

  • Synchronized insect larvae (e.g., one-day-old fifth instar)

  • Environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in the appropriate solvent. A series of dilutions are then made in distilled water containing a surfactant to create a range of test concentrations. A control solution containing only the solvent and surfactant in distilled water is also prepared.

  • Leaf Treatment: Dip fresh, undamaged host plant leaves into each test solution for a uniform amount of time (e.g., 30 seconds). The leaves are then allowed to air dry.

  • Experimental Setup: Place a treated leaf into a Petri dish lined with moistened filter paper.

  • Larval Introduction: Introduce a known number of synchronized larvae (e.g., 10) into each Petri dish.

  • Incubation: Maintain the Petri dishes in an environmental chamber under controlled conditions of temperature (e.g., 26 ± 2°C), humidity (e.g., 65 ± 5% RH), and photoperiod (e.g., 16:8 L:D).

  • Data Collection: Assess larval mortality at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Fungal Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against chitin synthase.

Materials:

  • Test compounds

  • Fungal mycelia (e.g., Sclerotinia sclerotiorum)

  • Extraction buffer

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), radioactively labeled or unlabeled

  • Reaction buffer

  • Scintillation counter (for radioactive assay) or spectrophotometer (for colorimetric assay)

Procedure:

  • Enzyme Preparation: Collect fungal mycelia and disrupt the cells in an appropriate buffer to release the chitin synthase enzyme. The cell extract is then centrifuged to obtain a crude enzyme preparation.

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and various concentrations of the test compound. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, UDP-GlcNAc.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 23°C) for a specific duration.

  • Termination of Reaction: Stop the reaction (e.g., by boiling).

  • Quantification of Chitin Synthesis:

    • Radioactive Assay: The newly synthesized chitin, containing the radioactive label, is captured on a filter, and the radioactivity is measured using a scintillation counter.

    • Non-Radioactive Assay: A colorimetric method can be used to quantify the amount of chitin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Visualizations

Experimental_Workflow_LC50 cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Prepare Test Solutions B Treat Host Plant Leaves A->B Leaf Dip C Introduce Larvae B->C D Incubate under Controlled Conditions C->D E Assess Mortality D->E Daily Observation F Calculate LC50 E->F Probit Analysis

Caption: Workflow for determining the LC50 of a chitin synthesis inhibitor.

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Catalyzes Polymerization Inhibitor Chitin Synthesis Inhibitor (e.g., Lufenuron) Inhibitor->ChitinSynthase Inhibition

Caption: Simplified signaling pathway of chitin synthesis and its inhibition.

References

Unraveling the Enigma of Chitinovorin C: A Comparative Analysis of its Analogs Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on a compound named "Chitinovorin C." As a result, a comparative analysis of its analogs, as requested by researchers, scientists, and drug development professionals, cannot be conducted at this time.

Initial investigations to gather data on the synthesis, biological activities, and potential signaling pathways of this compound and its derivatives have been unsuccessful. The name "this compound" does not appear in established chemical registries or peer-reviewed publications, suggesting it may be a novel, yet-to-be-disclosed compound, an internal project codename, or a potential misnomer.

Without foundational information on the parent compound, including its chemical structure, biological targets, and mechanism of action, a meaningful and objective comparison of its analogs is impossible. Key experimental data, such as IC50 values, enzyme inhibition constants, and detailed experimental protocols—all critical components of a robust comparative guide—are contingent on the existence and characterization of the primary molecule.

Further research and disclosure from the originating source of the term "this compound" are required to proceed with any form of comparative analysis. Researchers in possession of information regarding this compound are encouraged to provide its chemical identifier (such as a CAS number or IUPAC name) or relevant publications to enable a thorough and accurate scientific comparison.

Until such information becomes available, the scientific community awaits the formal introduction of this compound to the broader research landscape.

Independent Verification of Chitinovorin C's Efficacy and Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical Protein Kinase C (PKC) inhibitor, "Chitinovorin C," with established PKC inhibitors: Staurosporine, Enzastaurin, and Sotrastaurin. The information presented is based on existing experimental data for the established inhibitors and serves as a framework for the independent verification of any new compound targeting the PKC signaling pathway.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) of Staurosporine, Enzastaurin, and Sotrastaurin against various Protein Kinase C (PKC) isozymes. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions. Therefore, direct comparisons should be made with caution. For a definitive comparison, it is recommended that this compound and the reference compounds be tested side-by-side in the same assays.

Table 1: Comparative Potency of PKC Inhibitors Against Specific Isozymes

InhibitorPKC IsozymeIC50 (nM)Ki (nM)
Staurosporine PKC (general)2.7[1][2]-
Enzastaurin PKCα39-
PKCβ6-
PKCγ83-
PKCε110-
Sotrastaurin PKCα-0.95
PKCβ-0.64
PKCθ-0.22
PKCδ-1.8 - 3.2
PKCε-1.8 - 3.2
PKCη-1.8 - 3.2

Data compiled from multiple sources. Absolute values may vary based on experimental conditions.

Experimental Protocols

For the independent verification of this compound's performance, the following standardized experimental protocols are recommended.

In Vitro Protein Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of specific PKC isozymes and to calculate its IC50 value.

Materials:

  • Recombinant human PKC isozymes (e.g., PKCα, PKCβ, PKCγ)

  • Fluorescently labeled or radioactive peptide substrate specific for PKC

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound and reference inhibitors (Staurosporine, Enzastaurin, Sotrastaurin) dissolved in DMSO

  • Microplate reader (for fluorescence or radioactivity detection)

Procedure:

  • Prepare a serial dilution of this compound and the reference inhibitors in kinase buffer.

  • In a microplate, add the kinase buffer, the specific PKC isozyme, and the peptide substrate.

  • Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific isozyme).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence or radioactivity to determine the amount of phosphorylated substrate.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines known to be dependent on PKC signaling.

Materials:

  • Human cancer cell line (e.g., a line with known PKC pathway activation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and reference inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or the reference inhibitors. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Apoptosis Markers

Objective: To investigate whether the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

  • Human cancer cell line

  • This compound and a known apoptosis-inducing agent (e.g., Staurosporine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, and their total forms) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat the cells with this compound at concentrations around its GI50 value for a specified time. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate it with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the levels of cleaved Caspase-3 and cleaved PARP relative to their total forms and the loading control to assess the induction of apoptosis.

Mandatory Visualization

Signaling Pathway of Protein Kinase C

PKC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er ca2 Ca²⁺ er->ca2 releases ca2->pkc activates downstream Downstream Substrates pkc->downstream phosphorylates cellular_response Cellular Responses (Proliferation, Survival, etc.) downstream->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->pkc

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow start Start: Hypothesis This compound inhibits PKC in_vitro_assay In Vitro Kinase Assay (IC50 Determination) start->in_vitro_assay cell_viability Cell-Based Assay (MTT for GI50) start->cell_viability data_analysis Data Analysis and Comparison (vs. Staurosporine, Enzastaurin, Sotrastaurin) in_vitro_assay->data_analysis mechanism_study Mechanism of Action Study (Western Blot for Apoptosis) cell_viability->mechanism_study mechanism_study->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: Workflow for comparing this compound with other inhibitors.

References

Safety Operating Guide

Proper Disposal of Chitinovorin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety & Handling Principles

Before disposal, it is critical to handle Chitinovorin C with appropriate personal protective equipment (PPE). Although detailed toxicological data for this compound is limited, the general safety precautions for handling cephalosporin antibiotics should be followed.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for bulk quantities or if dust is generated.Minimizes inhalation of airborne particles.

Step-by-Step Disposal Protocol

The primary goal for the disposal of this compound is to prevent its release into the environment. As a cephalosporin, improper disposal can contribute to the proliferation of antibiotic-resistant bacteria.[1][2][3]

  • Deactivation (if applicable and feasible): For liquid waste containing this compound, such as media from cell cultures, autoclaving can be an effective method for deactivating the antibiotic prior to disposal. However, always consult your institution's specific guidelines, as some antibiotics may be heat-stable.[4] Stock solutions of antibiotics should not be autoclaved for disposal and must be treated as chemical waste.[4]

  • Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.

  • Containment:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number (95230-98-1), and the appropriate hazard pictograms (if known).

    • Liquid Waste: Collect in a designated, sealed, and non-reactive hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide the disposal company with all available information about the waste stream.

Experimental Workflow for Disposal

cluster_0 Preparation cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_waste Label Container Correctly solid_waste->label_waste liquid_waste->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange for Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties are not available. The following table presents general information.

PropertyValueSource
CAS Number 95230-98-1Chemical Abstracts Service
Chemical Class Cephalosporin AntibioticInferred from chemical name and structure
Known Hazards Environmental hazard (potential for antibiotic resistance)General knowledge of antibiotic disposal

Logical Relationship Diagram for Disposal Considerations

cluster_considerations Disposal Considerations cluster_actions Required Actions chemical_identity Chemical Identity: this compound (Cephalosporin) environmental_risk Primary Risk: Environmental Contamination & Antibiotic Resistance chemical_identity->environmental_risk regulatory_compliance Regulatory Compliance: Adherence to Local & Federal Regulations environmental_risk->regulatory_compliance institutional_policy Institutional Policy: Follow Your Organization's EHS Guidelines regulatory_compliance->institutional_policy proper_ppe Use Proper PPE institutional_policy->proper_ppe waste_segregation Segregate as Hazardous Waste institutional_policy->waste_segregation licensed_disposal Dispose via Licensed Contractor institutional_policy->licensed_disposal

Caption: Key considerations for this compound disposal.

Disclaimer: This information is provided as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its recommendations should be followed.

References

Essential Safety and Logistical Information for Handling Chitinovorin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Chitinovorin C (CAS No. 95230-98-1). The following procedural guidance is intended to ensure a safe laboratory environment and compliance with standard regulations.

Immediate Safety and Handling

This compound is identified as a β-lactam antibiotic.[1] While specific toxicological data is limited, its classification as a β-lactam necessitates careful handling to minimize exposure and potential allergic sensitization.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. The recommended level of protection is equivalent to Level C, which includes:

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)Prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesProtect eyes from splashes or dust.
Lab Coat Standard laboratory coatProtect skin and clothing from contamination.
Respiratory Protection N95 or equivalent respiratorTo be used when handling the powder form to prevent inhalation.
Handling Procedures
  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoidance of Contamination: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling and before breaks or meals.

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Spill Containment

In case of a spill, follow these steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For powdered spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Decontaminate: Clean the spill area with a suitable disinfectant.

  • Collect Waste: Place all contaminated materials into a sealed, labeled container for disposal.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Storage and Stability

ConditionRecommendation
Temperature Store in a cool, dry place.
Container Keep container tightly closed.
Incompatibilities Avoid contact with strong oxidizing agents.

Experimental Workflow and Data

General In Vitro Testing Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Preparation (Stock Solution) treatment Treatment with this compound (Serial Dilutions) compound_prep->treatment media_prep Bacterial Culture Media Preparation inoculation Inoculation of Bacteria media_prep->inoculation inoculation->treatment incubation Incubation treatment->incubation readout Measurement of Bacterial Growth (e.g., OD600) incubation->readout data_analysis Data Analysis (MIC Determination) readout->data_analysis

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

As this compound is a β-lactam antibiotic with weak activity against Gram-negative bacteria, its mechanism of action is likely to involve the inhibition of bacterial cell wall synthesis.

Putative Mechanism of Action: Inhibition of Cell Wall Synthesis

cluster_bacterial_cell Bacterial Cell chitinovorin_c This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) chitinovorin_c->pbp Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes cell_lysis Cell Lysis pbp:e->cell_lysis:w Inhibition leads to cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Builds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.